Cefadroxil Sulfoxide

Catalog No.
S914230
CAS No.
182290-77-3
M.F
C16H17N3O6S
M. Wt
379.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefadroxil Sulfoxide

CAS Number

182290-77-3

Product Name

Cefadroxil Sulfoxide

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O6S

Molecular Weight

379.39

InChI

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O

Synonyms

(6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide

Cefadroxil sulfoxide is a metabolite of cefadroxil, and is used in the synthetic preparation of oxidative cleavage of β-lactam ring of cephalosporins with chloramine T in alkaline medium.

Cefadroxil sulfoxide spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil Sulfoxide Characterization

A 2024 study published in the Journal of Molecular Liquids is directly relevant to your topic. It provides a detailed investigation into the synthesis and characterization of this compound [1].

The table below summarizes the key findings and analytical techniques used in this study:

Aspect Description
Focus of Study Synthesis, spectroscopic characterization, electronic elucidation, chemical reactivity, topological analysis, and molecular docking of this compound [1].
Primary Technique Spectroscopic Characterization (Specific techniques like NMR, FT-IR, etc., are inferred but not explicitly detailed in the available excerpt) [1].
Key Findings The study provides insights into the chemical reactivity and topological properties of the molecule. It also investigates its binding interactions through molecular docking simulations [1].

For full experimental protocols and detailed data, you can access the complete article:

  • Article Title: "Synthesis, spectroscopic characterization, electronic elucidation, chemical reactivity, topological and molecular docking investigations of this compound" [1]
  • Authors: Mary Josephine, X., et al. [1]
  • Journal: Journal of Molecular Liquids, Volume 412, 2024 [1]

Analytical Methods for Cefadroxil

Several established analytical methods for cefadroxil can serve as a useful foundation for developing assays for its sulfoxide derivative. The following workflow illustrates the general process for method development and validation based on common practices in the field.

G Start Start: Method Development A1 Define Analytical Goal Start->A1 A2 Select Technique (UV-Vis, HPLC, etc.) A1->A2 A3 Optimize Parameters (Solvent, pH, Wavelength, Column) A2->A3 A4 Method Validation A3->A4 A5 Apply to Sample A4->A5 B1 Establish Linearity Range A4->B1 B2 Determine LOD/LOQ B1->B2 B3 Assess Precision (Repeatability) B2->B3 B4 Assess Accuracy (Recovery) B3->B4

General workflow for analytical method development and validation

The tables below summarize various analytical methods for cefadroxil documented in the literature.

Spectrophotometric Methods
Method Principle / Reagent Analytical Range Key Parameters Citation
Area Under Curve (AUC) UV absorption in water at 260-266 nm 5 - 25 μg/mL LOD: 1.04 μg/mL, LOQ: 3.15 μg/mL, Recovery: 99.26% [2]
Schiff's Base Formation Reaction with 1,2-naphthoquinone-4-sulfonic acid (NQS) 0.1 - 20 μg/mL LOD: 0.0339 μg/mL, LOQ: 0.169 μg/mL, λmax: 460 nm [3]
First-Order Derivative Zero-crossing point measurement in 0.1N HCl 4 - 36 μg/mL (with Probenecid) Zero-crossing point: 260 nm (Cefadroxil) [4]
Separation and Other Techniques
Technique Application / Note Citation
HPLC Used as an analytical standard for quantification in biological samples like milk; also for analysis in pharmaceutical dosage forms. [2] [5]
Crystal Structure Analysis Determined via X-ray diffraction; reveals orthorhombic crystal system, molecular conformation, and hydrogen bonding. [6]
Enzymatic Test (Penzym) Used for detecting antibiotic residues in food products like sheep milk. [5]

Key Takeaways for Researchers

  • Sulfoxide Specific Data: The 2024 study is your most current and direct source for data on this compound [1].
  • Leverage Existing Methods: The well-documented methods for cefadroxil, especially the robust HPLC protocols, provide an excellent starting point for developing and validating analytical methods for its sulfoxide derivative [2] [5].
  • Validation is Crucial: When adapting these methods, follow established validation guidelines (like ICH Q2(R1)) to ensure accuracy, precision, specificity, and robustness for the new analyte [2] [4].

References

Chemical Identification & Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil S-sulfoxide is a specified impurity and degradation product of Cefadroxil, used as a reference standard in analytical research and quality control for drug development and production [1] [2].

The table below summarizes its core chemical information:

Property Specification
Chemical Name (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2]
Molecular Formula C₁₆H₁₇N₃O₆S [1] [2]
Molecular Weight 379.4 g/mol [1] [2]
CAS Number Not assigned (Related R-sulfoxide isomer: 182290-77-3) [1]
Storage Store in a cool, dry place [1]

This compound is offered as a reference standard by suppliers like SynZeal and CleanChem Lab, accompanied by comprehensive characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) [1] [2].

Formation Pathway and Analytical Characterization

The formation of Cefadroxil sulfoxide is an oxidative degradation pathway. A 2025 research paper identified an unknown impurity in reconstituted Cefadroxil oral suspension, which was characterized and confirmed to be a formulation-related degradation impurity [3].

The following diagram illustrates the general experimental workflow for identifying and characterizing this sulfoxide degradation product:

workflow Start Start: Observe Unknown Impurity (HPLC Analysis of Oral Suspension) A Synthesis & Isolation of the Impurity Start->A RRT 1.29 B Structural Characterization using Analytical Techniques A->B C1 High-Resolution Mass Spectroscopy (HRMS) B->C1 C2 Nuclear Magnetic Resonance (NMR) Spectroscopy B->C2 End End: Identity Confirmed as This compound C1->End C3 1D and 2D NMR Experiments C2->C3 C3->End

Experimental Workflow for Degradation Impurity Identification

Key Experimental Protocols from the research include [3]:

  • High-Resolution Mass Spectroscopy (HRMS): Used for precise determination of the elemental composition and mass of the degradation product.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed, including both one-dimensional (1D) and two-dimensional (2D) experiments, to elucidate the molecular structure and confirm the site of oxidation.

This impurity was observed at a relative retention time (RRT) of 1.29 during HPLC analysis after the reconstituted oral suspension was stored for 14 days [3].

Synthesis Considerations and Further Steps

While explicit synthetic steps are proprietary, the information points to required actions:

  • Reaction Pathway: The transformation is an oxidation of the sulfur atom in the thiazine ring of the Cefadroxil molecule [1] [2].
  • Stereospecificity: Note the 'S' in S-sulfoxide denotes a specific stereoisomer of the sulfoxide. Controlling this stereochemistry is critical for producing a pharmaceutically relevant reference standard [1] [2].
  • Accessing the Full Paper: The 2025 study in the Journal of Chromatography B is a prime candidate, as its abstract mentions the "synthesis" and "isolation" of the impurity [3].
  • Refining Your Search: Use specialized scientific databases like SciFinder or Reaxys with the precise chemical name I provided. These often contain detailed reaction procedures not freely available on the web.

References

Cefadroxil sulfoxide thermal properties and stability

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil Thermal Degradation Overview

Aspect Description
General Process Multi-step decomposition; second major step (175–225°C) involves destruction of cephalosporin molecule [1].
Kinetic Methods Analysis via Friedman, Kissinger-Akahira-Sunose (KAS), and Non-Parametric Kinetics (NPK) methods [1].
Activation Energy (Eₐ) Varies with conversion; example values: ~140 kJ/mol (from TG data, KAS method, α=0.3) to ~168 kJ/mol (from DSC data, Friedman method, α=0.5) [1].
Primary Techniques Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), coupled with Evolved Gas Analysis (EGA) and FTIR [1].

Experimental Protocols for Thermal Analysis

The methodologies below are standard for obtaining the kinetic and stability data summarized above.

  • Sample Preparation: Use 3–7 mg samples of cefadroxil in open aluminium crucibles. Perform experiments in an air atmosphere with a flow rate of 100 mL/min [1].
  • Thermal Data Acquisition: Record TG and DSC data under dynamic, non-isothermal conditions. Use multiple heating rates (e.g., 5, 7, 10, and 12°C per minute) from room temperature up to 500°C [1].
  • Evolved Gas Analysis (EGA): Couple the thermogravimetric analyzer to an FTIR spectrometer via a heated transfer line. Collect and process FTIR spectra of gases evolved during decomposition using spectral libraries for identification [1].
  • Kinetic Analysis: Apply model-free (isoconversional) methods. The workflow for processing data involves multiple steps to calculate activation energy without assuming a reaction model.

The diagram below outlines the logical workflow for the kinetic analysis of thermal degradation data.

workflow Start Start with TG/DSC Data A Process Data for Multiple Heating Rates Start->A B Apply Isoconversional Methods A->B C Friedman Method (Differential) B->C D KAS Method (Integral) B->D E Check Eₐ vs. α dependence C->E D->E F Constant Eₐ? E->F G Single-step process Fit to kinetic model F->G Yes H Complex process Use NPK method F->H No I Obtain Kinetic Parameters (Eₐ, A, reaction model) G->I H->I

Kinetic Analysis Workflow

Degradation Pathways and Impurities

Understanding the chemical degradation pathways is vital for stability profiling. The diagram below maps out the primary routes for cefadroxil degradation in aqueous solution, which can inform expectations for the sulfoxide form.

pathways CDX Cefadroxil PathA Intramolecular Aminolysis CDX->PathA PathB Spontaneous Hydrolysis CDX->PathB PathC Nucleophilic Attack by OH⁻ ion CDX->PathC ProductA Piperazine-2,5-diones PathA->ProductA ProductB Degradation Pathways PathB->ProductB ProductC 3-hydroxy-4-methyl-2(5H)- thiophenone ProductB->ProductC

Aqueous Degradation Pathways

Recent studies on cefadroxil formulations continue to identify new degradation impurities formed under specific conditions, underscoring the complexity of its stability profile [2].

Research Implications for Cefadroxil Sulfoxide

While direct data on this compound's thermal properties is absent, the established research on cefadroxil provides a strong foundation and methodology.

  • Comparative Studies: The thermal stability of cefadroxil has been directly compared to other cephalosporins like cephalexin and cefoperazone using the protocols described [1]. A similar approach would be required to characterize this compound.
  • Informed Prediction: Sulfoxide formation often alters the physicochemical properties of a molecule, potentially affecting its thermal stability and decomposition kinetics compared to the parent compound.
  • Recommended Approach: To obtain specific data, you would need to synthesize and isolate this compound and subject it to the same rigorous thermal and kinetic analyses (TG, DSC, EGA) outlined here.

References

Cefadroxil sulfoxide electronic properties and elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil: Core Physicochemical and Analytical Data

The following tables summarize the fundamental properties of cefadroxil, which serves as the baseline for understanding its potential sulfoxide derivative.

Table 1: Basic Physicochemical Properties of Cefadroxil [1] [2]

Property Value / Description
CAS Number 50370-12-2 [1] [2]
Molecular Formula C₁₆H₁₇N₃O₅S [1] [2]
Molecular Weight 363.39 g/mol [2]
Density 1.6±0.1 g/cm³ [1]
Boiling Point 789.9±60.0 °C at 760 mmHg [1] [2]
Melting Point 197°C (rough estimate) [1] [2]
LogP -0.09 [1] [2]
Hydrogen Bond Donor Count 4 [2]
Hydrogen Bond Acceptor Count 7[city]
SMILES O=C(C(N12)=C(C)CS[C@]2([H])C@HC3=CC=C(O)C=C3)=O)C1=O)O [2]

Table 2: Key Parameters from an Analytical Method for Cefadroxil Assay [3] This spectrophotometric method uses 1,2-naphthoquinone-4-sulfonic acid (NQS) to form a Schiff's base.

Parameter Value / Condition
Analytical Principle Schiff's base reaction with NQS [3]
Product Color Dark yellow [3]
λ_max (Absorption Max.) 460 nm [3]
Beer's Law Range 0.1 – 20 µg/mL [3]
Limit of Detection (LOD) 0.0339 µg/mL [3]
Limit of Quantitation (LOQ) 0.169 µg/mL [3]
Stability Constant 2.7 × 10⁶ L/mol [3]
Optimal pH 11.31 [3]
Optimal Temperature & Time 40°C for 15 minutes [3]

Research Workflow for Impurity Profiling

Although direct data on cefadroxil sulfoxide is unavailable, recent research identifies and characterizes unknown degradation impurities in cefadroxil oral suspension. The following workflow visualizes the general methodology for such impurity elucidation studies, which can be applied to this compound.

cluster_1 Structural Elucidation Techniques Sample Preparation\n(Cefadroxil Oral Suspension) Sample Preparation (Cefadroxil Oral Suspension) Chromatographic Separation\n(HPLC to isolate impurity) Chromatographic Separation (HPLC to isolate impurity) Sample Preparation\n(Cefadroxil Oral Suspension)->Chromatographic Separation\n(HPLC to isolate impurity) Impurity Isolation Impurity Isolation Chromatographic Separation\n(HPLC to isolate impurity)->Impurity Isolation Structural Elucidation Structural Elucidation Impurity Isolation->Structural Elucidation High-Resolution Mass\nSpectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) Impurity Isolation->High-Resolution Mass\nSpectrometry (HRMS) 1D & 2D Nuclear Magnetic\nResonance (NMR) Spectroscopy 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Impurity Isolation->1D & 2D Nuclear Magnetic\nResonance (NMR) Spectroscopy Proposed Structure Proposed Structure High-Resolution Mass\nSpectrometry (HRMS)->Proposed Structure 1D & 2D Nuclear Magnetic\nResonance (NMR) Spectroscopy->Proposed Structure Synthesis of Suspected\nImpurity Synthesis of Suspected Impurity Structure Confirmation\n(Compare analytical data) Structure Confirmation (Compare analytical data) Synthesis of Suspected\nImpurity->Structure Confirmation\n(Compare analytical data) Proposed Structure->Synthesis of Suspected\nImpurity

Research workflow for identifying and characterizing cefadroxil degradation impurities, based on a 2025 study [4].

References

Cefadroxil Fundamentals: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key data for Cefadroxil, which serves as the foundational structure for its sulfoxide metabolite [1] [2] [3].

Property Value / Description
Common Name Cefadroxil [1] [2]
CAS Number 50370-12-2 [1] [2] [3]
Molecular Formula C₁₆H₁₇N₃O₅S [1] [2] [3]
Molecular Weight 363.39 g/mol [2] [3]
Chemical Name (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [3]
Density 1.6±0.1 g/cm³ [1] [2]
Boiling Point 789.9±60.0 °C at 760 mmHg [1] [2]
Melting Point 197°C (rough estimate) [1] [2]
Appearance White to off-white solid powder [2]

Cefadroxil: Biological Activity and Pharmacokinetics

Aspect Details
Mechanism of Action Binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis and causing cell lysis [2].
Spectrum of Activity Broad-spectrum, first-generation cephalosporin effective against Gram-positive and Gram-negative bacteria [2] [3].
Primary Uses Treatment of urinary tract infections, skin infections, and pharyngitis/tonsillitis [2] [3].
Absorption Well-absorbed orally; food does not interfere with absorption [2].
Protein Binding ~20% [3] (cited as ~28.1% by another source [2]).
Elimination Half-Life ~1.5 hours [2] [3].
Excretion >90% excreted unchanged in urine within 24 hours [2] [3].

Proposed Analytical Workflow for Cefadroxil Sulfoxide

Based on common practices in pharmaceutical analysis, the following Graphviz diagram outlines a potential methodology for isolating and characterizing this compound.

G start Start: Cefadroxil Sample oxidation Oxidation (e.g., H₂O₂, mCPBA) start->oxidation Controlled Conditions separation Separation & Purification (Prep-HPLC) oxidation->separation Reaction Mixture ms_analysis Mass Spectrometry (Confirmation of MW) separation->ms_analysis Purified Fraction nmr_analysis NMR Spectroscopy (Structural Elucidation) separation->nmr_analysis Purified Fraction end Sulfoxide Characterized ms_analysis->end nmr_analysis->end

Proposed experimental workflow for the synthesis and characterization of this compound.

References

Cefadroxil sulfoxide HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Summary of HPLC Methods for Cefadroxil

The following table summarizes key HPLC conditions from various studies for the analysis of Cefadroxil. These parameters can be adapted for method development targeting Cefadroxil sulfoxide.

HPLC Column Mobile Phase Composition Detection Retention Time / Notes Source
Waters Spherisorb C18 (5 µm, 150mm × 4.5mm) Sodium dihydrogen phosphate buffer (pH 4.0):Methanol (96:4) UV 260 nm ~7.8 min; Validated for human plasma, LLOQ: 0.06 µg/ml [1]
Primesep 100 (Mixed-mode) Water:Acetonitrile (85:15) with 0.5% H₂SO₄ UV 270 nm Isocratic method; uses a mixed-mode mechanism [2]
Coresep 100 (Core-shell, Mixed-mode) Gradient with ACN and NaH₂PO₄ (pH 3.1), from 10% to 40% ACN in 8 min UV 255 nm Method designed to separate Cefadroxil and related impurities [3]

Detailed Experimental Protocol for Cefadroxil Analysis

Based on the validated method for analyzing Cefadroxil in human plasma [1], here is a detailed protocol that can be used as a template. You will need to optimize these conditions specifically for this compound.

Equipment and Reagents
  • HPLC System: HPLC system with a pump, autosampler, column oven, and UV/VIS detector. The cited study used a Schimadzu system with LC solution software [1].
  • Column: Waters Spherisorb C18 column (5 µm, 150 mm × 4.5 mm) or equivalent [1].
  • Chemicals: Cefadroxil monohydrate reference standard, this compound standard, Sodium dihydrogen phosphate, Methanol (HPLC grade), Ortho-phosphoric acid, and High-purity water.
Mobile Phase Preparation
  • Prepare a 96:4 (v/v) mixture of 10 mM sodium dihydrogen phosphate buffer and methanol.
  • To make the buffer, dissolve 1.56 g of sodium dihydrogen phosphate in 1 L of water. Adjust the pH to 4.0 using dilute ortho-phosphoric acid.
  • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.
Chromatographic Conditions
  • Flow Rate: 1.5 mL/min [1]
  • Injection Volume: 100 µL [1]
  • Column Temperature: Ambient (or controlled, typically 25-40°C)
  • Detection Wavelength: 260 nm [1]
  • Run Time: Approximately 10-15 minutes (to ensure elution of both the parent compound and the sulfoxide)
Sample Preparation (for Plasma)

This procedure is specific to plasma samples as described in the source material. You will need to develop a sample preparation procedure specific to your sample matrix (e.g., formulation stability test, reaction mixture).

  • Thaw frozen plasma samples at room temperature.
  • Vortix 500 µL of plasma sample for 10-15 seconds.
  • To 500 µL of plasma, add 1 mL of acetonitrile as a protein precipitating agent.
  • Vortix the mixture vigorously for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Collect the clear supernatant and transfer it to an auto-sampler vial for injection [1].
Method Validation Parameters

For any new method, validation is crucial. The study on Cefadroxil provides a benchmark for the expected performance of a well-developed method [1]:

  • Linearity: The method was linear over the concentration range of 0.5 - 30 µg/mL with a correlation coefficient (R²) of 0.9953.
  • Precision: Intra-day precision (repeatability) showed a Coefficient of Variation (CV) of 0.35% to 4.01%. Inter-day precision (intermediate precision) showed a CV of 1.88% to 7.90%.
  • Accuracy: The absolute recovery of Cefadroxil from plasma was in the range of 71.0 - 90.4%.
  • Sensitivity: The Limit of Detection (LOD) was 0.03 µg/mL and the Lower Limit of Quantification (LLOQ) was 0.06 µg/mL.

Workflow for HPLC Analysis and Method Adaptation

The diagram below outlines the core workflow for conducting an HPLC analysis and the key steps for adapting an existing method to a new analyte like this compound.

cluster_main HPLC Analysis Workflow cluster_adaptation Key Steps for Sulfoxide Method Adaptation A Method Selection & Initial Setup B Mobile Phase & Standard Prep A->B C System Equilibration B->C D Sample Preparation & Injection C->D E Data Acquisition & Analysis D->E F Synthesize/Acquire This compound Standard E->F For New Analyte End End E->End G Optimize Mobile Phase (pH & Organic Modifier) F->G H Confirm Specificity & Resolution from Parent G->H I Re-validate Method Performance H->I Start Start Start->A

Strategic Approach for Analyzing this compound

Since a direct method for this compound is not available in the searched literature, you will need to develop one. Here is a strategic approach:

  • Obtain a Reference Standard: The first and most critical step is to source or synthesize a pure sample of This compound. This is non-negotiable for method development, peak identification, and validation.
  • Exploit Polarity Differences: A sulfoxide group is more polar than the parent thioether. Therefore, this compound is expected to be more hydrophilic than Cefadroxil. On a reversed-phase C18 column, it will likely elute earlier than the parent compound.
  • Method Development Starting Point: Begin with the validated Cefadroxil method using the C18 column and a phosphate buffer (pH 4.0)/methanol mobile phase [1]. Initially, use a shallower gradient or a lower percentage of organic solvent in an isocratic method to achieve separation between Cefadroxil and its sulfoxide.
  • Leverage Mixed-Mode Chromatography: If resolution on a standard C18 column is poor, consider the mixed-mode columns (like Primesep 100 or Coresep 100) mentioned in the search results [2] [3]. These columns combine reversed-phase and ion-exchange mechanisms and can be highly effective for separating complex mixtures of ionic and polar compounds.
  • Forced Degradation Studies: A common way to generate the sulfoxide for method development is through oxidative forced degradation of a Cefadroxil sample using hydrogen peroxide (e.g., 0.1% - 3% v/v) at room or elevated temperature for a short period. This generates the sulfoxide in-situ, allowing you to identify its peak and optimize the separation.

I hope this detailed compilation of methods and strategic guidance provides a solid foundation for your research on this compound.

References

Cefadroxil sulfoxide FT-IR and FT-Raman spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefadroxil and its Sulfoxide

Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections [1] [2]. Like other β-lactam antibiotics, its stability is a critical factor in drug development. The sulfoxide derivative of Cefadroxil can form under oxidative conditions, potentially affecting the drug's stability and efficacy [3].

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman), serves as a powerful tool for the fingerprint identification, structural elucidation, and quality control of pharmaceutical compounds. This document outlines a standardized protocol for analyzing Cefadroxil and its sulfoxide derivative using these techniques.

Experimental Design and Workflow

The following diagram outlines the complete experimental workflow for the preparation and spectroscopic analysis of Cefadroxil sulfoxide.

workflow start Start: Cefadroxil Powder step1 1. Oxidative Treatment (H2O2, controlled conditions) start->step1 step2 2. Reaction Quenching & Purification step1->step2 step3 3. Solid-Product Isolation step2->step3 step4 4. Sample Preparation for Spectroscopy step3->step4 step5 5. FT-IR Analysis (KBr pellet method) step4->step5 step6 6. FT-Raman Analysis (Solid powder on slide) step4->step6 step7 7. Data Collection & Pre-processing step5->step7 step6->step7 step8 8. Spectral Interpretation & Comparison step7->step8

Detailed Experimental Protocol

Materials and Reagents
  • Cefadroxil Monohydrate: Pharmaceutical standard (e.g., from Sigma-Aldrich) [2].
  • Hydrogen Peroxide (H₂O₂): 30% (v/v) aqueous solution, as an oxidizing agent.
  • Potassium Bromide (KBr): FT-IR grade, for pellet preparation.
  • Solvents: High-performance liquid chromatography (HPLC) grade methanol or ethanol for purification.
Sample Preparation: Synthesis of this compound
  • Procedure:
    • Dissolve 500 mg of Cefadroxil in 50 mL of distilled water.
    • Add a stoichiometric equivalent (or a controlled excess) of 30% H₂O₂ dropwise with continuous stirring at room temperature.
    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or a suitable analytical method.
    • Once the reaction is complete, quench by adding a small amount of sodium thiosulfate.
    • Lyophilize or gently evaporate the solution under reduced pressure to obtain the crude sulfoxide solid.
    • Purify the product using recrystallization or a suitable chromatographic technique.
  • Safety Note: Perform the oxidation in a fume hood. Use appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.
Spectroscopic Analysis

The table below summarizes the key parameters for the spectroscopic measurements.

Table 1: Instrumental Parameters for FT-IR and FT-Raman Spectroscopy

Parameter FT-IR FT-Raman
Sample Form KBr Pellet Solid Powder
Preparation 1-2 mg sample mixed with 200 mg KBr, pressed into pellet Powder mounted on a glass slide
Instrument FT-IR Spectrometer FT-Raman Spectrometer
Source Mid-IR Globar Nd:YAG laser (1064 nm)
Spectral Range 4000 - 400 cm⁻¹ 3500 - 100 cm⁻¹
Resolution 2 - 4 cm⁻¹ 4 cm⁻¹
Number of Scans 32 - 64 128 - 256

Expected Results and Data Interpretation

The formation of the sulfoxide group will introduce significant changes in the vibrational spectra. The table below predicts the key spectral assignments and the expected shifts upon sulfoxidation.

Table 2: Predicted Vibrational Frequencies for Cefadroxil and its Sulfoxide

Functional Group Vibration Mode Cefadroxil (Predicted Range) This compound (Predicted Range & Shift)
Lactam C=O Stretch (str) 1750 - 1780 cm⁻¹ ~1745 - 1775 cm⁻¹ (Slight shift possible)
Carboxylate C=O Asymmetric str 1650 - 1610 cm⁻¹ 1650 - 1610 cm⁻¹ (Unaffected)
Amide C=O Stretch (str) 1680 - 1640 cm⁻¹ 1680 - 1640 cm⁻¹ (Unaffected)
S=O Stretch (str) - 1040 - 1070 cm⁻¹ (New, strong IR band)
C-S Stretch (str) 700 - 600 cm⁻¹ Disappearance/Weakening of original C-S band
Key Spectral Signatures to Observe:
  • FT-IR: The most diagnostic feature will be the appearance of a new, strong absorption band in the region of 1040 - 1070 cm⁻¹, attributed to the sulfoxide (S=O) stretch [3]. This band is absent in the parent Cefadroxil spectrum.
  • FT-Raman: The S=O stretch will also be active in Raman, typically appearing as a strong, sharp band in the same region (1040-1070 cm⁻¹). The Raman spectrum is particularly useful for observing skeletal vibrations and the C=C stretches of the aromatic ring, which should remain largely unchanged, serving as an internal reference.

Troubleshooting and Best Practices

  • Poor Spectral Resolution: Ensure the sample is perfectly dry. Moisture leads to broad O-H bands that can obscure important spectral regions. Increase the number of scans to improve the signal-to-noise ratio.
  • Fluorescence in FT-Raman: The use of a 1064 nm Nd:YAG laser minimizes fluorescence for most organic compounds. If fluorescence persists, try a different spot on the sample or slightly adjust the laser power.
  • Quantification: For quantitative analysis, prepare a calibration curve using known mixtures of Cefadroxil and its sulfoxide standard and measure the intensity of the characteristic S=O band.

Conclusion

This application note provides a foundational protocol for using FT-IR and FT-Raman spectroscopy to characterize this compound. The proposed methodology allows researchers to confirm the formation of the sulfoxide derivative through the identification of the diagnostic S=O stretching vibration. This is critical for stability studies, impurity profiling, and ensuring the quality of the pharmaceutical product.

References

Cefadroxil sulfoxide UV-Vis spectroscopic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Cefadroxil

The following table summarizes the key parameters from validated UV-Vis spectroscopic methods for Cefadroxil in bulk and pharmaceutical dosage forms.

Method Parameter Area Under Curve (AUC) Method [1] First Order Derivative Method [2] Conventional UV Analysis [3]
Analytical Technique AUC (260-266 nm) First Derivative (Zero-crossing) Absorption Maxima
Solvent Double distilled water 0.1N HCl Double distilled water
Linearity Range 05 - 25 μg/mL 04 - 36 μg/mL 05 - 30 μg/mL
Correlation Coefficient (r) 0.9993 Established per ICH Established per ICH
Accuracy (% Recovery) 99.26% Validated per ICH Validated per ICH
Limit of Detection (LOD) 1.04 μg/mL Reported per ICH Reported per ICH
Limit of Quantification (LOQ) 3.15 μg/mL Reported per ICH Reported per ICH
Remarks Validated as per ICH guidelines; uses wavelength range for calculation. Used for simultaneous estimation with Probenecid. Used for dissolution studies; Absorption maxima at 232 nm.

Detailed Experimental Protocols

Here are detailed methodologies for the key assays, which can be adapted for future sulfoxide analysis.

Protocol 1: Area Under Curve (AUC) Method for Estimation [1]

This method is precise, accurate, and economical for the estimation of Cefadroxil in bulk and tablet dosage forms.

  • 1. Instrument and Materials

    • Instrument: UV-Vis Spectrophotometer with 1 cm matched quartz cells.
    • Chemical Reagents: Cefadroxil reference standard, tablet formulation, and double distilled water.
  • 2. Preparation of Standard Stock Solution

    • Accurately weigh 100 mg of Cefadroxil working standard and transfer to a 100 mL volumetric flask.
    • Dissolve and dilute to volume with double distilled water to obtain a primary stock solution of 1000 μg/mL.
  • 3. Calibration Curve and Linearity

    • Pipette appropriate volumes (0.5, 1.0, 1.5, 2.0, 2.5 mL) of the primary stock solution into a series of 100 mL volumetric flasks.
    • Dilute to the mark with double distilled water to obtain concentrations of 5, 10, 15, 20, and 25 μg/mL.
    • Scan each solution over the range of 260 nm to 266 nm.
    • Calculate the area under the curve for each spectrum within this range. Plot the AUC values against the corresponding concentrations to establish the calibration graph.
  • 4. Sample Preparation from Tablet Dosage Form

    • Weigh and finely powder not less than 20 tablets.
    • Transfer an amount of powder equivalent to 100 mg of Cefadroxil to a 100 mL volumetric flask.
    • Add about 70 mL of double distilled water, sonicate for 15 minutes, and then dilute to volume.
    • Filter the solution using Whatman filter paper No. 1, discarding the first few mL of the filtrate.
    • Further dilute the filtrate suitably with the same solvent to obtain a concentration within the linearity range.
  • 5. Analysis

    • Scan the prepared sample solution from 260 nm to 266 nm and calculate the AUC.
    • Determine the concentration of Cefadroxil in the sample by comparing the sample AUC with the calibration curve.
Protocol 2: First Order Derivative Method for Simultaneous Estimation [2]

This method eliminates spectral interference and is suitable for simultaneous estimation with another drug like Probenecid.

  • 1. Instrument and Materials

    • Instrument: UV-Vis Spectrophotometer capable of derivative spectroscopy.
    • Chemical Reagents: Cefadroxil and Probenecid reference standards, and 0.1N HCl as solvent.
  • 2. Preparation of Standard Solutions

    • Prepare separate stock solutions of Cefadroxil and Probenecid in 0.1N HCl.
    • Dilute the solutions to obtain a series of mixed standard solutions containing 4-36 μg/mL of Cefadroxil and 5-25 μg/mL of Probenecid.
  • 3. Method Development and Analysis

    • Record the zero-order spectra of both drugs and their mixtures.
    • Convert the spectra to the first order derivative (typically using a ∆λ of 4-8 nm).
    • Identify the zero-crossing points: the wavelength where the derivative amplitude of Cefadroxil is zero (e.g., 237.8 nm) is used to quantify Probenecid, and vice-versa (e.g., 260 nm for Cefadroxil).
    • Measure the derivative amplitudes at the selected wavelengths and construct calibration curves for each drug.

Workflow for Analytical Method Development

The following diagram outlines a general workflow for developing and validating a UV-Vis spectroscopic method, based on the procedures cited in the literature.

Start Start Method Development A Define Analytical Objective Start->A B Select Analytical Technique (e.g., AUC, Derivative) A->B C Prepare Standard Solutions B->C D Optimize Parameters (Solvent, Wavelength) C->D E Establish Linearity and Range D->E F Validate Method (Accuracy, Precision, LOD/LOQ) E->F End Method Ready for Use F->End

Important Limitations and a Path Forward

A critical finding from the search is the absence of specific data on Cefadroxil sulfoxide. The sulfoxide is typically an oxidative metabolite or degradation product, and its UV-Vis properties would differ from the parent compound [4]. Therefore, the protocols above cannot be directly applied to the sulfoxide without modification.

To address this gap, I suggest the following research path:

  • Synthesis and Isolation: The first step would be to prepare and purify a reference standard of this compound, likely through controlled oxidation of Cefadroxil.
  • Preliminary Profiling: Once isolated, characterize its UV-Vis spectrum to determine its unique absorption and/or derivative spectral characteristics.
  • Method Adaptation: The core principles of the protocols provided (AUC, derivative spectroscopy) can then be re-optimized using the sulfoxide standard to develop a specific, validated method.

References

Cefadroxil sulfoxide density functional theory calculations

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil Sulfoxide as an Impurity

This compound is a known oxidative degradation product of the antibiotic Cefadroxil [1] [2]. It exists as two distinct diastereomers, which are monitored as impurities in pharmaceutical quality control [1] [2]. The following table summarizes their key identifiers:

Diastereomer Name CAS Number Molecular Formula Molecular Weight (g/mol)
Cefadroxil R-sulfoxide [1] 182290-77-3 [1] C₁₆H₁₇N₃O₆S [1] 379.4 [1]
Cefadroxil S-sulfoxide [2] Information missing C₁₆H₁₇N₃O₆S [2] 379.4 [2]

These compounds are used as reference standards for analytical methods during drug development and quality control to ensure the purity and safety of Cefadroxil formulations [1] [2].

A Proposed Workflow for DFT Studies

Although direct protocols for this compound are not available, the general workflow for conducting DFT studies on such a molecule can be outlined based on standard computational chemistry practices. The diagram below illustrates this multi-stage process.

cluster_prep 1. System Preparation cluster_calc 2. Calculation Setup cluster_run 3. Execution & Analysis Start Start: DFT Study of this compound Step1a Obtain 3D Molecular Structure Start->Step1a Step1b Geometry Optimization (Initial Structure) Step1a->Step1b Step2a Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) Step1b->Step2a Step2b Define Calculation Type (e.g., Single Point, Frequency) Step2a->Step2b Step3a Run DFT Calculation Step2b->Step3a Step3b Analyze Output: - Frontier Molecular Orbitals (HOMO/LUMO) - Mulliken Charges - Electrostatic Potential Maps Step3a->Step3b End Interpret Results & Validate with Experiment Step3b->End

Here is a detailed breakdown of the steps shown in the workflow:

System Preparation
  • Molecular Structure: The starting 3D structure of this compound can be built using computational chemistry software like Gaussian, Avogadro, or Schrodinger's Maestro. The specific stereochemistry (R or S at the sulfoxide center) must be correctly defined [1] [2].
  • Geometry Optimization: The initial structure should undergo a geometry optimization calculation to find its most stable conformation (lowest energy state) before performing more advanced calculations.
Calculation Setup
  • Functional and Basis Set: This is a critical choice that determines the accuracy of the calculation.
    • Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.
    • Basis Set: The 6-31G(d,p) basis set is a good starting point for molecules containing C, H, N, O, and S atoms, as it includes polarization functions on all atoms, which are important for accurate geometry and electronic property prediction [3].
  • Calculation Type:
    • Single Point Energy: Calculation of electronic properties on a fixed, pre-optimized geometry.
    • Frequency Calculation: Essential to confirm that the optimized structure is at a true minimum (no imaginary frequencies) and to calculate thermodynamic properties.
Execution and Analysis of Key Properties

Once the calculation is complete, analyze the output to obtain the following properties [3]:

  • Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is related to chemical stability and reactivity.
  • Mulliken Population Analysis: This helps identify atoms with high or low electron density, revealing potential sites for nucleophilic or electrophilic attack, which is directly relevant to understanding degradation pathways [3].
  • Electrostatic Potential (ESP) Maps: These visualize the charge distribution across the molecule, showing regions of negative (red) and positive (blue) potential, which can help predict intermolecular interactions.

References

Application Note: Computational & Analytical Evaluation of Cefadroxil

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cefadroxil is a first-generation cephalosporin antibiotic with a known broad-spectrum bactericidal activity. Recent in-silico studies suggest potential for therapeutic repurposing, indicating anti-inflammatory properties through modulation of targets like TNF-α and IL-6 [1]. This application note integrates computational and analytical protocols to evaluate cefadroxil and, by extension, can be applied to its derivatives like cefadroxil sulfoxide for molecular docking and analytical validation.

2. Computational Protocols

2.1. Molecular Docking and Dynamics Setup The following workflow outlines the key steps for performing molecular docking and molecular dynamics simulations. This general protocol, adapted from studies on similar cephalosporins, can be used to investigate this compound [2].

G Molecular Docking and MD Simulation Workflow start Start Protein/Ligand Prep p1 Protein Preparation (PDB ID: 6Y9S, 6H0U) start->p1 p2 Ligand Preparation (this compound) p1->p2 p3 Grid Generation (10ų box) p2->p3 p4 Molecular Docking (Glide SP Mode) p3->p4 p5 Pose Selection & Analysis p4->p5 p6 Molecular Dynamics (100 ns Simulation) p5->p6 p7 Trajectory Analysis (RMSD, RMSF, Interactions) p6->p7 end Binding Affinity & Stability Assessment p7->end

2.2. Detailed Experimental Methodology The workflow above is executed through the following detailed steps [2] [1]:

  • Protein Preparation: Retrieve crystal structures of target proteins (e.g., GSK3β PDB: 6Y9S, TNF-α PDB: 6RMJ, IL-6 PDB: 1N26) from the RCSB Protein Data Bank. Using software like Schrödinger's Protein Preparation Wizard, add hydrogen atoms, optimize the protonation states of residues at pH 7.0, and perform energy minimization using a force field such as OPLS4.
  • Ligand Preparation: Obtain the 3D structure of this compound (or the parent compound from PubChem). Prepare the ligand using a tool like LigPrep to generate possible tautomers and stereoisomers at pH 7.0 ± 1.0, followed by energy minimization.
  • Molecular Docking: Generate a receptor grid around the active site of the co-crystallized ligand. Perform docking using a standard precision (SP) mode, as in Glide, generating a maximum of 50 poses per ligand conformer. Validate the docking protocol by re-docking the native ligand and ensuring the root-mean-square deviation (RMSD) of the reproduced pose is less than 1.0–2.0 Å.
  • Molecular Dynamics (MD) Simulations: For top-ranked poses, run MD simulations (e.g., 100 ns using Desmond). Set up the system with an explicit solvent model (like TIP3P) in a periodic boundary box, neutralizing it with ions. Use an NPT ensemble (300 K, 1 atm) and analyze trajectories for RMSD, root-mean-square fluctuation (RMSF), and specific ligand-protein interactions.

3. Analytical Validation Protocol A validated UV-Spectrophotometry method can be used for the quantitative analysis of cefadroxil and related compounds, which is essential for supporting experimental studies [1].

  • Instrument and Software: UV-Visible Spectrophotometer, analytical balance, vortex mixer, centrifuge.
  • Reagents and Materials: Cefadroxil standard, different branded cefadroxil tablets (e.g., Odoxil, Bicef), distilled water.
  • Method Development: Prepare a stock solution of 1 mg/mL of cefadroxil in distilled water. Vortex for 10 minutes and centrifuge at 10,000 rpm for 5 minutes. Scan the supernatant to determine the absorption maximum (λmax), which for cefadroxil is found to be 232 nm [1].
  • Method Validation:
    • Linearity and Calibration: Prepare standard solutions in the concentration range of 5–30 μg/mL. Measure absorbance at λmax and construct a calibration curve. The method should demonstrate excellent linearity with a correlation coefficient (R²) > 0.999 [1].
    • Limit of Detection (LOD) and Quantification (LOQ): Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve. The method is highly sensitive [1].
    • Precision and Accuracy: Evaluate intra-day and inter-day precision (% RSD) and accuracy (% Recovery) per ICH guidelines. Precision should be <2% RSD, and accuracy should be 98-102% [1].
    • Robustness: Assess the method's resilience by deliberate variations in parameters like wavelength or instrument.

4. Data Interpretation

4.1. Expected Docking and MD Results While specific data for this compound is not available, studies on other cephalosporins like cefixime and ceftriaxone provide a reference. These compounds showed strong binding to GSK3β, with IC₅₀ values in the low micromolar range. Pre-incubation time-dependent reduction in IC₅₀ values suggests covalent bond formation with the Cys-199 residue [2]. MD simulations for this compound should assess the stability of the protein-ligand complex and the distance between the β-lactam carbonyl carbon and the thiol sulfur of Cys-199 to evaluate covalent inhibition potential [2].

4.2. In-silico ADME/Tox Profile Computational screening can provide an initial assessment of the drug-likeness and potential toxicity of this compound. The following table summarizes the predicted properties for the parent compound, cefadroxil [1].

Table: In-silico ADME and Toxicity Properties of Cefadroxil

Property Result / Value Description
Topological Polar Surface Area (TPSA) ~140 Ų [1] Indicator of low passive cellular transport
Consensus Log P(o/w) Low [1] Indicator of high hydrophilicity
GI Absorption Low [1] Poor oral absorption
Skin Permeation (Log Kp) Low [1] Unlikely to penetrate skin
Drug-likeness Yes [1] Adheres to common rules for drug-like molecules
Toxicity (ProTox-II) Not toxic [1] No major organ toxicity alerts

5. Troubleshooting and Best Practices

  • Docking Reproducibility: Always validate the docking protocol by re-docking a known co-crystallized ligand. An RMSD of the reproduced pose below 2.0 Å is generally acceptable [2].
  • Force Field Selection: Use modern, well-parameterized force fields (e.g., OPLS4) for MD simulations to ensure accurate representation of molecular interactions and dynamics [2].
  • Analytical Interference: When analyzing tablet formulations, prepare a blank solution containing common excipients (e.g., 1% glycerine, sucrose, sorbitol) to confirm the absence of interference at the analytical wavelength [1].

Conclusion and Future Perspectives

The integrated computational and analytical protocols outlined provide a robust framework for the initial evaluation of this compound. While the repurposing of cefadroxil as an anti-inflammatory agent appears promising in silico, its low predicted oral bioavailability is a significant challenge [1]. Future work on this compound should involve synthesizing the compound and conducting the in vitro and in vivo experiments necessary to validate these computational predictions.

References

Cefadroxil sulfoxide impurity testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil S-sulfoxide: An Overview

Cefadroxil S-sulfoxide is a specified impurity in Cefadroxil, a first-generation cephalosporin antibiotic. It forms through the oxidation of the parent drug's sulfur atom in the dihydrothiazine ring [1] [2].

  • Chemical Name: (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2].
  • Molecular Formula: C16H17N3O6S [1] [2].
  • Molecular Weight: 379.4 g/mol [1] [2].
  • Primary Use: This compound is used as a reference standard for analytical activities such as method development, method validation (AMV), Quality Control (QC), and regulatory submissions like Abbreviated New Drug Applications (ANDA) [1] [2].

Key Analytical Parameters from Published Methods

While complete official methods are not provided in the search results, the following table summarizes key parameters from research contexts for impurity testing.

Table 1: Reported Analytical Parameters for Cefadroxil and Related Impurities

Parameter Reported Method for Cefadroxil Assay (HPLC) Reported Method for Cefadroxil Assay (Spectrophotometric)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or UPLC [3] [4] UV-Vis Spectrophotometry [5]
Column C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm) [3] Not Applicable
Detection UV detector [3] [4] Absorbance at 460 nm [5]
Mobile Phase Phosphoric acid–acetonitrile gradient [3]; specific phases not detailed Aqueous solution with 1,2-naphthoquinone-4-sulfonic acid (NQS) reagent [5]
Sample Preparation Mobile phases and samples filtered through 0.2 μm membrane filters [3] Dissolution in deionized water [5]
Key Application Quantitative analysis, impurity profiling [3] [4] Determination in pharmaceutical formulations [5]

Experimental Workflow for Impurity Analysis

The general workflow for pharmaceutical impurity analysis via liquid chromatography can be summarized in the following diagram, which synthesizes concepts from the search results [3] [6]:

cluster_sample Sample Preparation Details cluster_inst Instrument Configuration Details Start Start: Impurity Analysis SamplePrep Sample Preparation Start->SamplePrep InstConfig Instrument Configuration SamplePrep->InstConfig SP1 Weigh reference standard and sample Chromatography Chromatographic Separation InstConfig->Chromatography IC1 Column: C18 (e.g., 50-100mm x 2.1mm, 1.7μm) DataAnalysis Data Analysis & Reporting Chromatography->DataAnalysis End Report Results DataAnalysis->End SP2 Dissolve in appropriate solvent SP1->SP2 SP3 Filter through 0.2 μm membrane SP2->SP3 IC2 Set column temperature IC1->IC2 IC3 Set mobile phase gradient IC2->IC3 IC4 Set UV detector wavelength IC3->IC4

Critical Points for Method Implementation

  • Reference Standard Sourcing: Cefadroxil S-sulfoxide USP reference standard is commercially available from chemical suppliers like SynZeal and CleanChem Lab for method development and validation [1] [2].
  • Chromatographic Optimization: Modern methods often use UPLC systems with sub-2μm particle columns (e.g., 1.7μm) for faster analysis, better resolution, and reduced solvent consumption compared to conventional HPLC [3].
  • Forced Degradation Studies: These studies help validate method stability-indicating properties. A 2025 study identified a formulation-related degradation impurity in Cefadroxil oral suspension at RRT 1.29 using HPLC, which was characterized by HRMS and NMR [7].

Limitations and Further Research

The available information has key gaps that require further investigation for developing a complete protocol:

  • No detailed chromatographic parameters for Cefadroxil S-sulfoxide separation (exact mobile phase composition, gradient program, flow rate, column temperature).
  • Missing validation data for the specific impurity method (precision, accuracy, LOD/LOQ).
  • Lack of system suitability criteria for the analysis.

References

Analysis of Cefadroxil in Biological Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections, including those of the skin and urinary tract [1]. Pharmacokinetic and bioequivalence studies require robust, sensitive, and accurate analytical methods to quantify drug concentrations in biological matrices such as plasma and urine. This paper consolidates and presents detailed protocols for the determination of Cefadroxil in biological matrices using advanced chromatographic techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The methods outlined have been validated according to recognized guidelines and are suitable for application in pharmacokinetic, urinary excretion, and bioequivalence studies [2] [3] [4].

Summary of Analytical Methods

The following table summarizes key validated analytical methods for the quantification of Cefadroxil in biological samples, highlighting the diversity of techniques and their performance characteristics.

Table 1: Summary of Analytical Methods for Cefadroxil in Biological Matrices

Biological Matrix Analytical Technique Sample Preparation Linear Range Limit of Quantification (LOQ) Key Application Reference
Rat Plasma & Urine LC-MS/MS Protein Precipitation (Methanol) 10 - 10,000 ng/mL 10 ng/mL Pharmacokinetic & urinary excretion studies in rats [2]
Human Plasma HPLC-UV Not Specified 0.5 - 30 µg/mL 0.06 µg/mL (60 ng/mL) Pharmacokinetic & bioequivalence studies [3]
Human Plasma LC-APCI-MS Solid-Phase Extraction (SPE) 5 - 30,000 ng/mL 5 ng/mL Simultaneous assay with Clavulanic acid; Pharmacokinetics [4]

Detailed Experimental Protocols

LC-MS/MS Method for Determination in Rat Plasma and Urine

This protocol describes a simple, rapid, and sensitive method for quantifying Cefadroxil in rat plasma and urine, suitable for pharmacokinetic studies [2].

3.1.1 Materials and Reagents
  • Analytical Standard: Cefadroxil.
  • Internal Standard (IS): Cefaclor.
  • Solvents: Methanol, formic acid (HPLC grade).
  • Mobile Phase: A mixture of 0.1% formic acid and methanol (62:38, v/v).
  • Chromatography Column: Synergi 4 µm Polar-RP 80A column (150 mm × 2.0 mm, 4 µm).
3.1.2 Sample Preparation Procedure
  • Plasma/Urine Deproteinization: Add methanol to rat plasma or urine samples (exact volume should be optimized) to precipitate proteins.
  • Vortex and Centrifuge: Vortex the mixture vigorously for a predetermined time and then centrifuge at high speed (e.g., 10,000 × g) for 10 minutes.
  • Supernatant Collection: Collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
3.1.3 Instrumentation and Chromatographic Conditions
  • LC System: Liquid chromatography system coupled with a tandem mass spectrometer.
  • Mass Spectrometer: Operated with an electrospray ionization (ESI) source in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) with transitions:
    • m/z 364.1 → 208.1 for Cefadroxil.
    • m/z 368.1 → 174.2 for the Internal Standard (Cefaclor).
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: As per method validation (typically 5-20 µL).
3.1.4 Method Validation

The method was validated and found to be specific, linear over the range of 10–10,000 ng/mL. Accuracy, precision, matrix effect, and stability results were within acceptable limits per FDA validation guidelines [2].

HPLC-UV Method for Analysis in Human Plasma

This protocol provides a cost-effective alternative to LC-MS for the determination of Cefadroxil in human plasma, ideal for pharmacokinetic and bioequivalence studies [3].

3.2.1 Materials and Reagents
  • Analytical Standard: Cefadroxil monohydrate.
  • Mobile Phase: Sodium dihydrogen phosphate buffer (pH 4.0) and methanol in a ratio of 96:4.
  • Solvents: Methanol (HPLC grade).
  • Chromatography Column: Waters Spherisorb, C18 (5 µm, 150 mm × 4.5 mm).
3.2.2 Sample Preparation Procedure

The specific sample preparation details for plasma were not fully elaborated in the source abstract. However, it typically involves a deproteinization step similar to section 3.1.2 or a more complex extraction like Liquid-Liquid Extraction (LLE) to isolate the analyte from the plasma matrix.

3.2.3 Instrumentation and Chromatographic Conditions
  • LC System: Schimadzu HPLC with LC solution software.
  • Detector: UV detector set at 260 nm.
  • Flow Rate: 1.5 mL/min.
  • Injection Volume: 100 µL.
  • Retention Time: ~7.792 minutes for Cefadroxil.
3.2.4 Method Validation
  • Linearity: The method was linear in the range of 0.5 - 30 µg/mL (R² = 0.9953).
  • Sensitivity: LOD and LLOQ were 0.03 µg/mL and 0.06 µg/mL, respectively.
  • Accuracy & Precision: Intra-day and inter-day precision (CV) met acceptance criteria, demonstrating the method's reproducibility.
  • Recovery: The absolute recovery of Cefadroxil from plasma ranged from 71% to 90.4%.
LC-MS Method for Simultaneous Assessment with Clavulanic Acid

This protocol is for the simultaneous quantification of Cefadroxil and Clavulanic Acid in human plasma using Solid-Phase Extraction (SPE) and LC-MS, which is crucial for combination drug studies [4].

3.3.1 Materials and Reagents
  • Analytical Standards: Cefadroxil and Potassium Clavulanate.
  • Internal Standard (IS): Chloramphenicol.
  • Solvents: Methanol, acetonitrile (HPLC grade).
  • Mobile Phase: A mixture of methanol:acetonitrile:2mM ammonium acetate, pH 3.5 (25:25:50, v/v/v).
  • SPE Cartridge: Sam prep (3 mL, 100 mg) extraction cartridge.
3.3.2 Sample Preparation Procedure (Solid-Phase Extraction)
  • Sample Mixing: Mix a 500 µL aliquot of human plasma with 500 µL of the IS working solution (100 µg/mL) and vortex for 10 seconds.
  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
  • Sample Loading: Load the sample mixture onto the conditioned cartridge.
  • Washing: Wash the cartridge with 2.0 mL of water to remove impurities.
  • Elution: Elute the analytes (CF, CA, and IS) with 0.5 mL of the mobile phase.
  • Injection: Inject a 20 µL aliquot of the eluent into the LC-MS system.
3.3.3 Instrumentation and Chromatographic Conditions
  • LC System: Shimadzu LCMS-2010A with a Phenomenex C18 column (150 mm × 4 mm i.d., 5 µm).
  • Mass Spectrometer: Single quadrupole MS with an Atmospheric Pressure Chemical Ionization (APCI) source in negative ion mode.
  • Detection Mode: Selected-Ion Monitoring (SIM) at:
    • m/z 362 for Cefadroxil.
    • m/z 198 for Clavulanic Acid.
    • m/z 322 for the Internal Standard (Chloramphenicol).
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 20 °C.
3.3.4 Method Validation

The method was fully validated as per FDA guidelines. The calibration range was 5.0–30,000.0 ng/mL for Cefadroxil and 2.0–12,000.0 ng/mL for Clavulanic Acid. The method demonstrated acceptable specificity, sensitivity, accuracy, precision, and stability.

Workflow and Signaling Pathway

The following diagram illustrates the general experimental workflow for the bioanalysis of Cefadroxil, from sample collection to data analysis, integrating the sample preparation and instrumental analysis steps detailed in the protocols.

G Start Sample Collection (Plasma/Urine) Prep1 Sample Preparation Start->Prep1 Prep2 Deproteinization (e.g., Methanol) Prep1->Prep2 Prep4 Solid-Phase Extraction (SPE Protocol 3.3.2) Prep1->Prep4 For SPE method Prep3 Centrifugation Prep2->Prep3 Analysis1 Chromatographic Separation (LC Column) Prep3->Analysis1 Prep4->Analysis1 Analysis2 Analyte Detection Analysis1->Analysis2 MS Mass Spectrometry (MS/MS or SIM) Analysis2->MS Protocols 3.1 & 3.3 UV UV Detection Analysis2->UV Protocol 3.2 Data Data Analysis & Quantification MS->Data UV->Data

Application in Pharmacokinetic Studies

The described methods have been successfully applied in scientific research to understand the pharmacokinetic profile of Cefadroxil.

  • Oral and Intravenous Administration: The LC-MS/MS method was used to quantify Cefadroxil levels in rat plasma up to 1440 minutes and in urine up to 96 hours after oral and intravenous administration, demonstrating its suitability for comprehensive pharmacokinetic and excretion studies [2].
  • Bioequivalence Studies: The HPLC-UV method, being simple and reproducible, is aptly suited for bioequivalence studies where the relative bioavailability of different Cefadroxil formulations needs to be compared [3].
  • Combination Drug Pharmacokinetics: The LC-MS method allows for the simultaneous assessment of Cefadroxil and Clavulanic acid, enabling the study of their concurrent pharmacokinetics in human subjects following the administration of a combination pill [4].

Conclusion

These application notes provide detailed, validated protocols for the accurate quantification of Cefadroxil in various biological matrices. The LC-MS/MS method offers high sensitivity and specificity for advanced research, while the HPLC-UV method presents a cost-effective and reliable option for routine analyses. The SPE-based LC-MS method is invaluable for studying combination therapies. Researchers can select and adapt these protocols based on their specific sensitivity requirements, available instrumentation, and study objectives. A primary limitation identified is the lack of specific methods for Cefadroxil sulfoxide; future work should focus on developing and validating analytical procedures for this metabolite.

References

Cefadroxil sulfoxide sample preparation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil S-Sulfoxide: Overview and Applications

Cefadroxil S-sulfoxide is a specified impurity and degradation product of the antibiotic Cefadroxil. It is primarily used as a reference standard in analytical chemistry to ensure drug quality and safety [1] [2].

The table below summarizes its key identifiers and applications based on the available data.

Property Description
Chemical Name (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2]
Molecular Formula C₁₆H₁₇N₃O₆S [1] [2]
Molecular Weight 379.4 g/mol [1] [2]
CAS Number Information not located in search results
Primary Application Analytical method development, validation (AMV), and Quality Control (QC) for ANDA and commercial production of Cefadroxil [1] [2]
Storage Conditions Store in a cool, dry place at ambient shipping temperature [1] [2]

How to Obtain Detailed Protocols

The search results indicate that Cefadroxil S-sulfoxide is typically supplied as a characterized reference material rather than synthesized in a standard lab [1] [2]. Therefore, "sample preparation" in this context often refers to its proper handling and use in analytical procedures.

To establish a detailed protocol for your lab, consider the following approaches:

  • Consult Official Compendia: The most reliable source for detailed protocols is the official pharmacopeia that specifies the use of this standard, such as the United States Pharmacopeia (USP). The search results explicitly mention that the product can be used as a reference standard with traceability to USP [1].
  • Contact Suppliers Directly: Manufacturers and suppliers like SynZeal and CleanChem Lab are noted sources for this material [1] [2]. They can often provide technical data sheets, certificates of analysis, and application notes that include recommended handling and preparation procedures.
  • Review Broader Analytical Literature: While not found in this search, methodologies for analyzing Cefadroxil S-sulfoxide can often be found in scientific publications detailing HPLC or LC-MS methods for Cefadroxil and its impurities. These methods will include specifics on mobile phase preparation, column selection, and instrument parameters.

The diagram below outlines this recommended workflow for developing your own analytical methods using this reference standard.

Start Acquire Certified Reference Standard Step1 Consult Official Pharmacopeia (e.g., USP) Start->Step1 Step2 Request Technical Data from Supplier Step1->Step2 Step3 Develop/Validate Analytical Method (e.g., HPLC) Step2->Step3 Step4 Quality Control & Commercial Production Step3->Step4

Key Considerations for Method Development

When developing analytical methods using this reference standard, keep these general principles in mind:

  • Purpose: Use the standard to identify and quantify the Cefadroxil S-sulfoxide impurity in Cefadroxil drug substances and products, ensuring compliance with regulatory limits [1] [2].
  • Solubility: While exact data for the sulfoxide is not provided, Cefadroxil itself is soluble in water [3]. The mobile phase used in HPLC methods for related compounds often includes a buffer and an organic modifier like acetonitrile [4] [5], which can be a starting point for solubility tests.
  • Storage and Handling: The standard should be stored in a cool, dry place to maintain stability [2]. Always allow the vial to equilibrate to room temperature before use to prevent moisture condensation.

References

Cefadroxil sulfoxide green sample preparation methods

Author: Smolecule Technical Support Team. Date: February 2026

Adaptable Green Protocol for Sulfoxide Synthesis

A 2025 study by Park et al. details a one-pot, visible-light-driven photocatalytic method for synthesizing sulfoxides, which provides an excellent foundation for preparing cefadroxil sulfoxide in an environmentally friendly manner [1].

Key Green Chemistry Principles in this Method:

  • Green Solvents: Uses a mixture of ethanol and water, replacing traditional hazardous solvents [1].
  • Green Oxidant: Employs oxygen from air as a terminal oxidant, avoiding toxic or metal-based oxidants [1].
  • Energy Efficiency: Driven by visible light, a mild and renewable energy source [1].
  • Scalability: An integrated flow microreactor system addresses scalability issues common to photocatalytic reactions, enabling larger-scale production [1].
Detailed Experimental Protocol

1. Reagents and Materials

  • Precursor: Cefadroxil sulfide (or a suitable thioether derivative of cefadroxil).
  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbpy) (0.5 mol%).
  • Alkene Acceptors: e.g., Acrylonitrile (2.0 equivalents).
  • Solvent: Ethanol/Buffer solution pH 9 (5:1 v/v).
  • Base: Sodium bicarbonate (NaHCO₃) or pH 9 buffer.
  • Atmosphere: Argon (for initial step), then air (for oxidation step).

2. Equipment

  • Photoreactor: Blue LED reactor (e.g., 456 nm Kessil lamp or equivalent).
  • Reaction Vessel: Sealed Schlenk tube or flask suitable for photochemistry. For scalable production, a flow microreactor system is recommended [1].
  • Standard Lab Equipment: Magnetic stirrer, pH meter, balance, syringes, and seals.

3. Step-by-Step Procedure The synthesis is a one-pot, two-step process involving C–C bond formation followed by oxidation.

Workflow: Synthesis of this compound

G Start Start: Cefadroxil Sulfide Precursor Step1 Step 1: C-C Bond Formation - Add precursor, photocatalyst,  alkene acceptor to EtOH/buffer - Degas with Argon - Irradiate with Blue LED (456 nm) - Stir for 4 hours at room temp Start->Step1 Step2 Step 2: Oxidation to Sulfoxide - Open system to air - Continue irradiation and stirring - Monitor reaction for 6 hours Step1->Step2 End End: this compound Product Step2->End

  • Step 1: C–C Bond Formation (Sulfide Synthesis)

    • In a dried Schlenk tube, combine the cefadroxil sulfide precursor (1.0 equivalent), the photocatalyst (0.5 mol%), and the alkene acceptor (2.0 equivalents).
    • Add the ethanol/pH 9 buffer solution (5:1 v/v) to the mixture.
    • Degas the reaction mixture by purging with argon for 10-15 minutes to create an inert atmosphere.
    • Place the reaction vessel in the blue LED reactor and stir vigorously at room temperature for 4 hours under irradiation. Monitor the reaction progress by TLC or LC-MS.
  • Step 2: Oxidation to Sulfoxide

    • After the initial 4-hour period, open the Schlenk tube to expose the reaction mixture to air.
    • Continue to stir and irradiate the mixture under air for an additional 6 hours.
    • Monitor the reaction until completion, observing the conversion of the sulfide intermediate to the target this compound.

4. Purification and Analysis

  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product using techniques such as recrystallization or preparative chromatography.
  • Confirm the identity and purity of the this compound using analytical methods like NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Established Analytical Methods for Cefadroxil

The following table summarizes validated methods for analyzing cefadroxil, which can be referenced for quality control during and after sulfoxide preparation. These methods can be modified by applying green chemistry principles, such as substituting solvents with greener alternatives [1].

Table 1: Summary of Analytical Methods for Cefadroxil

Method Type Principle / Reagent Linear Range Key Conditions Application & Validation Reference
Spectrophotometric Derivatization with 1,2-Naphthoquinone-4-sulfonic acid (NQS) 0.1 – 20 µg/mL KOH, pH 11.3, 40°C, 15 min Pharmaceutical formulations; LOD: 0.034 µg/mL, LOQ: 0.169 µg/mL [2]
Spectrophotometric (AUC) Area Under Curve (260-266 nm) in water 5 – 25 µg/mL Double-distilled water as solvent Bulk and tablet dosage; LOD: 1.04 µg/mL, LOQ: 3.15 µg/mL [3]

| RP-HPLC | C18 column, UV detection | LOD: 0.5 µg/mL LOQ: 1.0 µg/mL | Mobile Phase: Methanol:Phosphate Buffer (10:90), Flow: 1.5 mL/min | Bulk and solid oral dosage forms; validated per ICH guidelines | [4] |

Method Adaptation and Troubleshooting Guide

  • Precursor Synthesis: The primary challenge will be synthesizing the required cefadroxil sulfide precursor. This may involve modifying the cefadroxil structure to introduce a thioether group amenable to the photocatalytic reaction.
  • Reaction Scaling: For milligram-scale synthesis, a standard batch photoreactor is sufficient. For larger, gram-scale production, implementing the flow microreactor system described in the original paper is crucial for maintaining efficiency and reproducibility [1].
  • Troubleshooting Low Yield:
    • Problem: Incomplete conversion in Step 1.
    • Solution: Ensure rigorous degassing with argon to remove oxygen, which can interfere with the radical mechanism.
    • Problem: Over-oxidation to sulfone.
    • Solution: Carefully monitor the reaction progress during Step 2 (oxidation) to prevent excessive exposure to oxygen beyond what is needed to form the sulfoxide.

Future Research Directions

To further advance the green analysis of cefadroxil and its derivatives, you could explore:

  • Green HPLC: Modify existing HPLC methods [4] by replacing the acetonitrile in the mobile phase with solvents like ethanol or methanol, and investigate using water-rich conditions to reduce organic solvent consumption.
  • Bioassay Development: Explore the potential anti-inflammatory activity of cefadroxil and its derivatives, as suggested by initial in-silico studies [5], which could open new therapeutic repositioning avenues.

References

Cefadroxil sulfoxide chromatographic separation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Conditions for Cefadroxil Analysis

The table below summarizes three distinct, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for analyzing Cefadroxil.

Method Parameter Method 1: Stability-Indicating Assay [1] Method 2: Dosage Form Assay [2] Method 3: Simultaneous Assay with Probenecid [3]
Column Hypersil C18 (4.6 mm x 150 mm, 5 µm) [1] C18 Column (make/model not specified) [2] Princeton SPHER-100 C18 (250 x 4.6 mm, 5µm) [3]
Mobile Phase Acidified Water (pH 2.5):Methanol:Acetonitrile (82:12:6, v/v) [1] Methanol:Phosphate Buffer (10:90, v/v) [2] Acetonitrile:Phosphate Buffer, pH 2.5 (40:60, v/v) [3]
Flow Rate 1.5 mL/min [1] 1.5 mL/min [2] 1.0 mL/min [3]
Detection UV @ 254 nm [1] UV/Visible Detector (wavelength not specified) [2] UV @ 242 nm [3]
Injection Volume 10 µL [1] Not Specified Not Specified
Column Temperature 25°C [1] Ambient Not Specified
Retention Time Not Specified for Cefadroxil alone Not Specified 2.213 minutes [3]
Application Note Used for tracing Cefadroxil in wastewater and adsorption studies [1] Analysis of bulk material and oral solid dosage forms [2] Simultaneous estimation of Cefadroxil and Probenecid in combined tablets [3]

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most comprehensively described methods.

Protocol 1: HPLC Method for Tracing Cefadroxil in Environmental Samples [1]

This method is suitable for detecting Cefadroxil in complex matrices like industrial wastewater.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Collect and Preserve: Collect wastewater samples in amber bottles and store at 4°C. Filter samples prior to extraction.
    • Pre-treatment: Acidify the sample to pH 3 with sulfuric acid. Add 1 mL of 5% (w/v) aqueous EDTA solution to chelate metal residues.
    • Condition SPE Cartridge: Use an Oasis HLB cartridge (500 mg, 60 µm). Condition it by passing 3 mL of methanol, followed by 3 mL of pure water.
    • Load Sample: Pass the pre-treated sample through the cartridge at a flow rate of ~5 mL/min.
    • Wash: Wash the cartridge with 6 mL of pure water. Drain residual liquid under vacuum for 60 seconds.
    • Elute: Elute the analyte using 6 mL of a methanol-water mixture (1:1, v/v).
    • Concentrate: Collect the eluate and evaporate it to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC injection.
  • Chromatographic Procedure:

    • Prepare the mobile phase by mixing acidified water (pH adjusted to 2.5 with orthophosphoric acid), methanol, and acetonitrile in a 82:12:6 (v/v) ratio.
    • Set up the HPLC system with a Hypersil C18 column (4.6 x 150 mm, 5 µm) maintained at 25°C.
    • Set the flow rate to 1.5 mL/min and the detector wavelength to 254 nm.
    • Perform an isocratic elution. The injection volume is 10 µL.
Protocol 2: RP-HPLC Method for Simultaneous Estimation of Cefadroxil and Probenecid [3]

This method is optimized for quality control of a combined pharmaceutical dosage form.

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution and adjust its pH to 2.5 using orthophosphoric acid.
    • Mix Acetonitrile and the phosphate buffer in a 40:60 (v/v) ratio.
    • Filter and degas the resulting mixture before use.
  • Chromatographic Procedure:

    • Set up the HPLC system with a Princeton SPHER-100 C18 column (250 x 4.6 mm, 5 µm).
    • Pump the mobile phase at a flow rate of 1.0 mL/min in an isocratic mode.
    • Set the UV detector to 242 nm.
    • Inject the standard and sample solutions. Under these conditions, Cefadroxel elutes at approximately 2.2 minutes and Probenecid at 6.6 minutes.

Workflow for HPLC Method Development and Application

The following diagram outlines the logical workflow for developing and applying an HPLC method based on the protocols above.

Start Start: Define Analysis Goal A Select Chromatographic Method & Conditions Start->A B Prepare Mobile Phase and Standards A->B C Sample Preparation (e.g., SPE for wastewater) B->C D HPLC Analysis (Column Equilibration, Injection) C->D E Data Analysis (Peak Identification, Quantification) D->E F Apply Method (e.g., Adsorption Studies, QA/QC) E->F

Important Considerations for Method Adaptation

  • Method Validation: The referenced methods have been validated. Method 2 reports a linear range of 10-60 µg/mL for Cefadroxil, with percentage recovery of 99.52-99.81% and precision (RSD) for intra-day and inter-day assays ranging between 0.58-5.33% [2] [3]. Any adaptation to a new system or for a new analyte like Cefadroxil sulfoxide would require re-validation.
  • Column Equivalency: The columns specified (e.g., Hypersil C18, Princeton SPHER-100 C18) are specific brands. When developing your own method, a column with similar C18 bonded phase and particle size can be used as a starting point, but performance may vary.
  • Sulfoxide Separation: The primary challenge will be separating Cefadroxil from its sulfoxide derivative, as they are structurally very similar. You may need to fine-tune the mobile phase composition, pH, gradient profile, or temperature to achieve baseline separation.

I hope these detailed application notes provide a robust foundation for your work. Should you need to explore alternative analytical techniques, the search results also include methods using Micellar Electrokinetic Capillary Chromatography (MEKC) [4] and spectrophotometry [5].

References

Cefadroxil Degradation Pathways and Products

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil degrades in aqueous solution through several parallel reactions. The table below summarizes the primary pathways and their resulting products [1].

Degradation Pathway Description Key Degradation Products
Intramolecular Aminolysis Nucleophilic attack by the C-7 side-chain amino group on the β-lactam ring. Two isomeric piperazine-2,5-diones (diketopiperazines) [1].
Hydrolysis Water-catalyzed or spontaneous cleavage of the β-lactam ring [1]. 3-hydroxy-4-methyl-2(5H)-thiophenone [1].
OH⁻ Ion Attack Nucleophilic attack by hydroxide ion on the β-lactam ring [1]. Contributes to the formation of 3-hydroxy-4-methyl-2(5H)-thiophenone [1].
Photooxidation Reaction with singlet oxygen (¹O₂) generated by photosensitizers (e.g., Riboflavin) [2]. Not fully characterized; results in the loss of antimicrobial activity [2].

These degradation pathways can be visualized as follows:

Cefadroxil Cefadroxil Intramolecular Aminolysis Intramolecular Aminolysis Cefadroxil->Intramolecular Aminolysis pH 7-11.5 Hydrolysis Hydrolysis Cefadroxil->Hydrolysis Neutral pH OH⁻ Ion Attack OH⁻ Ion Attack Cefadroxil->OH⁻ Ion Attack Alkaline pH Photooxidation Photooxidation Cefadroxil->Photooxidation Visible Light  Sensitizers Piperazine-2,5-diones (Diketopiperazines) Piperazine-2,5-diones (Diketopiperazines) Intramolecular Aminolysis->Piperazine-2,5-diones (Diketopiperazines) 3-hydroxy-4-methyl-2(5H)-thiophenone 3-hydroxy-4-methyl-2(5H)-thiophenone Hydrolysis->3-hydroxy-4-methyl-2(5H)-thiophenone OH⁻ Ion Attack->3-hydroxy-4-methyl-2(5H)-thiophenone Oxidized Products  (Loss of Activity) Oxidized Products  (Loss of Activity) Photooxidation->Oxidized Products  (Loss of Activity)

Experimental Protocols for Degradation Studies

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is adapted from kinetic studies to generate and analyze primary degradation products [1].

  • Objective: To investigate the hydrolytic degradation of Cefadroxil under various pH conditions.
  • Materials: Cefadroxil reference standard, buffer solutions (pH range 2.5-11.5), water bath, HPLC system with UV detector.
  • Procedure:
    • Solution Preparation: Prepare cefadroxil solutions (e.g., 1 mg/mL) in different buffer solutions. A temperature of 35°C is commonly used for kinetic studies [1].
    • Incubation: Inculate the solutions in a controlled temperature water bath. Withdraw samples at predetermined time intervals.
    • Analysis: Analyze samples by HPLC to monitor the disappearance of cefadroxil and the appearance of degradation products. The use of high-pressure liquid chromatography is standard [1].
  • Data Analysis: Plot the degradation kinetics, identify the main degradation products (e.g., piperazine-2,5-diones), and track their formation over time.
Protocol 2: Photosensitized Degradation Study

This protocol investigates the role of light and reactive oxygen species in degrading cefadroxil [2].

  • Objective: To study the photodegradation of Cefadroxil sensitized by natural pigments and its impact on antimicrobial efficacy.
  • Materials: Cefadroxil, Riboflavin (RF), Humic Acid (HA), a solar simulator or visible light source, phosphate buffer (pH 7-8), S. aureus culture for bioassay.
  • Procedure:
    • Reaction Setup: Prepare solutions containing cefadroxil alone and in combination with RF, HA, or RF+HA in phosphate buffer.
    • Irradiation: Expose the solutions to light. Include dark controls (same mixtures kept in the dark).
    • Kinetic Monitoring: Withdraw samples at intervals and analyze by HPLC to determine the degradation rate constant.
    • Antimicrobial Assay: Determine the Minimum Inhibitory Concentration (MIC) of the irradiated samples against S. aureus to correlate degradation with loss of antibiotic activity [2].
  • Key Parameters: The degradation is highly dependent on pH, with higher rate constants at alkaline pH. Singlet oxygen is a key reactive species [2].

Troubleshooting FAQs for Degradation Experiments

  • Q1: Why is the degradation rate of Cefadroxil slower than expected in the presence of Humic Acids (HA)?

    • A: Humic Acids can act as both photosensitizers and inner filters. They may compete with the primary sensitizer (like Riboflavin) for light absorption or physically quench excited states, leading to an observed decrease in the overall degradation rate of the target antibiotic [2].
  • Q2: How does pH influence the photodegradation kinetics of Cefadroxil?

    • A: The reaction between Cefadroxil and singlet oxygen is favored at alkaline pH. The degradation kinetic constants are significantly greater at alkaline pH compared to neutral pH because the reaction is favored with the anionic species of the antibiotic, which is more prevalent at higher pH [2].
  • Q3: What are the main challenges in identifying Cefadroxil degradation products, and what tools can be used?

    • A: The primary challenges are separating complex mixture components and definitively characterizing unknown structures. Using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) is essential for separating components and determining their molecular weights and fragmentation patterns. Furthermore, comparison with commercially available impurity reference standards (e.g., Cefadroxil EP Impurities) can aid in conclusive identification [3].

References

Cefadroxil sulfoxide stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Cefadroxil

The table below summarizes key stability factors for cefadroxil from various studies.

Factor Key Finding / Stability Condition Impact / Quantitative Data Reference
Temperature (Standard Solutions) Stable for 12 months at -80°C and 9 months at -20°C. In mixtures, degradation noted at -20°C after 6 months; requires -80°C for 1-year stability. [1]
Thermal Degradation (Solid State) Complex, multi-step process. Main decomposition occurs at 175-225°C. Activation energy (Ea) values from DSC/TG analysis vary: Cefadroxil (119-167 kJ/mol), Cephalexin (108-157 kJ/mol). [2]
Aqueous Solution pH Degrades across a wide pH range (2.51 - 11.5) at 35°C. Degradation follows first-order kinetics; rate-pH profile is shaped like an inverted "V". [3]

| Primary Degradation Pathways | 1. Intramolecular Aminolysis 2. Water-catalyzed/Spontaneous Hydrolysis 3. Hydroxide Ion Attack | In neutral/alkaline solutions, main products are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. [3] | | | Analytical Method for Monitoring | RP-HPLC with C18 column; Mobile Phase: Acetonitrile/Phosphate Buffer. | Retention Time: ~2.2 - 2.5 minutes (varies with exact method). [4] [5] | |

Experimental Protocols for Stability Assessment

You can adapt these established methodologies to monitor the stability of cefadroxil and its derivatives, including sulfoxides.

HPLC Method for Assay and Related Substances

This protocol is suitable for quantifying cefadroxil and observing the formation of degradation products.

  • Column: Reverse-Phase C18 (e.g., Hypersil C18, Princeton SPHER-100 C18, 250 mm x 4.6 mm, 5 µm particle size). [4] [5]
  • Mobile Phase: A mixture of Acetonitrile and an aqueous Phosphate Buffer. The ratio can be adjusted (e.g., 10:90 v/v for simultaneous estimation with ambroxol, or 60:40 v/v with probenecid). [4] [5]
    • The phosphate buffer pH is critical; commonly used values are pH 5.0 and pH 2.5 (adjusted with orthophosphoric acid). [4] [5]
  • Flow Rate: 1.0 - 1.5 mL/min. [4]
  • Detection: UV detection at 230 - 242 nm. [4] [5]
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL. [4]
  • Sample Preparation: Standard and test samples should be prepared in the mobile phase or a compatible solvent (e.g., methanol/water) and filtered through a 0.45 µm membrane filter before injection. [4] [5]

The typical workflow for a stability-indicating method is as follows:

G Start Start Stability Test Prep Prepare Sample Solutions Start->Prep Store Store Solutions under Forced Conditions (e.g., heat, pH) Prep->Store Analyze Withdraw Samples & Analyze by HPLC Store->Analyze Compare Compare Chromatograms (Peak Area/Height, New Peaks) Analyze->Compare End Report Degradation Kinetics & Products Compare->End

Spectrophotometric Method for Rapid Determination

This method is simpler and faster for quantifying cefadroxil, but may be less specific if degradation products interfere.

  • Principle: The method is based on the reaction of the primary amine group in cefadroxil with 1,2-naphthoquinone-4-sulfonic acid (NQS) in an alkaline medium to form a colored Schiff's base complex. [6]
  • Procedure:
    • Prepare a series of standard cefadroxil solutions (e.g., 0.1 - 20 µg/mL).
    • Add 1.0 mL of 5x10⁻³ M NQS reagent to each solution.
    • Add 1.5 mL of 0.1 M Potassium Hydroxide (KOH) to adjust the pH to approximately 11.3.
    • Heat the mixture at 40°C for 15 minutes to develop the color.
    • Cool the solution and measure the absorbance at 460 nm against a reagent blank. [6]
  • Calibration: Plot a graph of absorbance versus concentration, which should be linear within the specified range. [6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for cefadroxil in solution? The degradation of cefadroxil occurs through three parallel pathways: intramolecular aminolysis by the C-7 side-chain amino group, hydrolysis of the beta-lactam ring, and nucleophilic attack by hydroxide ions. The main degradation products in neutral and alkaline solutions are dimeric piperazinediones and a thiophenone derivative resulting from the rupture of the beta-lactam and dihydrothiazine rings. [3]

Q2: What is the recommended long-term storage condition for cefadroxil standard solutions? For long-term stability (up to one year), cefadroxil standard solutions should be stored at -80°C. While stability at -20°C is acceptable for about 9 months for stock solutions, it is insufficient for full-year stability, especially when the drug is part of multi-component mixtures. [1]

Q3: My HPLC analysis shows extra peaks. How can I confirm the method is stability-indicating? Subject a sample of cefadroxil to stress conditions (e.g., heat, extreme pH) to force degradation. Then, inject this stressed sample using your HPLC method. A proper stability-indicating method will effectively separate the main cefadroxil peak from the degradation peaks, demonstrating its ability to monitor the stability of the drug and the formation of impurities.

Q4: Are there any advanced electrochemical methods for detecting cefadroxil? Yes. Recent research has developed modified electrodes, such as a poly(chlorobis(1,10-phenanthroline)resorcinolcobalt(II)chloride)-modified glassy carbon electrode (poly(CP2RCoC)/GCE). This sensor provides high sensitivity and a low detection limit for cefadroxil in pharmaceutical and biological samples, offering an alternative to chromatographic methods. [7]

References

recovery optimization for Cefadroxil sulfoxide extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cefadroxil Sulfoxide

What is Cefadroxil S-sulfoxide and why is it important in analysis?

Cefadroxil S-sulfoxide is a specified degradation impurity of the antibiotic Cefadroxil. It is recognized as a United States Pharmacopeia (USP) Reference Standard, meaning it is a certified material with a known purity used for direct comparison in analytical tests [1].

Its primary role is in analytical method development and validation, Quality Control (QC), and regulatory filings like Abbreviated New Drug Applications (ANDA). Using such standards ensures that analytical methods can accurately identify and quantify this impurity in drug substances and products, which is a mandatory requirement for drug approval and quality assurance [1].

Troubleshooting Guide for Extraction & Analysis

The table below summarizes common issues, their potential causes, and solutions based on general analytical principles and the provided search results.

Problem Potential Cause Suggested Solution
Low Recovery Rate Incorrect pH of feed/strip solutions, leading to inefficient transfer [2]. Optimize pH gradient. For ELM, use 1x10⁻² mol/dm³ HCl as feed and pH 9.0 carbonate buffer as strip solution [2].
Impurity Level > 0.1% Degradation of Cefadroxil in formulated products (e.g., oral suspension) over time [3]. Monitor reconstituted products over proposed use period (e.g., 14 days). Identify and characterize new impurities using HRMS and NMR [3].
Poor Method Reproducibility Inconsistent emulsion stability or swelling in Liquid Membrane processes [2]. Systematically optimize concentrations of surfactant (e.g., Span-80) and carrier (e.g., Cyanex 301). Control stirring speed and phase volume ratios [2].

Experimental Workflow: Extraction & Characterization

For a visual overview, the diagram below outlines the key stages of the emulsion liquid membrane extraction process and subsequent analysis.

workflow start Start: Prepare Feed Solution a1 Create Emulsion: Mix Organic Solvent, Surfactant (Span-80), & Carrier (Cyanex 301) start->a1 a2 Add Internal Strip Phase (Carbonate Buffer, pH 9.0) a1->a2 a3 Disperse Emulsion into Feed Solution (1x10⁻² M HCl) a2->a3 a4 Agitate Mixture to Allow Cefadroxil Transfer a3->a4 a5 Separate Phases & Break Emulsion a4->a5 a6 Analyze Strip Phase: Spectrophotometry at 230nm a5->a6 end Characterize Impurity: HRMS & NMR a6->end

Detailed Protocol: Emulsion Liquid Membrane (ELM) Extraction

This method is adapted from a published procedure for extracting Cefadroxil and is noted for its efficiency and low environmental impact [2].

  • Step 1: Prepare the Feed Solution

    • Dissolve the Cefadroxil-containing sample in a 1 x 10⁻² mol/dm³ Hydrochloric Acid (HCl) solution [2].
  • Step 2: Create the Emulsion Liquid Membrane

    • Prepare the organic membrane phase. This typically contains a diluent (e.g., n-heptane/kerosene), a surfactant like Span-80 to stabilize the emulsion, and a carrier or "extractant" such as Cyanex 301 that facilitates the selective transport of Cefadroxil [2].
    • In a separate container, prepare the internal strip phase, which is a carbonate buffer at pH 9.0 [2].
    • Slowly add the strip phase to the organic membrane phase while vigorously stirring to form a stable emulsion of the aqueous strip solution within the organic phase.
  • Step 3: Perform the Extraction

    • Disperse the freshly made emulsion into the feed solution from Step 1 under controlled agitation. Cefadroxil is extracted from the acidic feed, across the organic membrane, and into the alkaline strip phase [2].
  • Step 4: Separate and Analyze

    • After the extraction period, allow the phases to separate.
    • The emulsion phase is then broken (demulsified) to recover the internal strip solution, which now contains the concentrated Cefadroxil.
    • The Cefadroxil concentration in the strip phase can be determined using a simple and rapid method like UV-Spectrophotometry at a wavelength of 230 nm [2].
Protocol for Isolation and Characterization of Degradation Impurities

This methodology is crucial for investigating stability-related impurities, such as the one mentioned in the search results that appeared in a reconstituted oral suspension [3].

  • Step 1: Induce and Monitor Degradation

    • Subject the Cefadroxil sample (e.g., in a formulated product like oral suspension) to stressed storage conditions. Monitor the formation of impurities over time using High-Performance Liquid Chromatography (HPLC). The study identified an impurity at Relative Retention Time (RRT) 1.29 after 14 days [3].
  • Step 2: Synthesize and Isolate the Impurity

    • Once an unknown impurity is detected at levels above the identification threshold (e.g., >0.1%), scale up the degradation process. Use preparative HPLC to isolate a pure sample of the impurity for further analysis [3].
  • Step 3: Characterize the Impurity Structure

    • Elucidate the molecular structure of the isolated impurity using sophisticated analytical techniques:
      • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the impurity molecule and its elemental composition [3].
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Uses one-dimensional (1D) and two-dimensional (2D) NMR to map out the carbon-hydrogen framework and identify the precise chemical structure of the impurity [3].

Key Technical Specifications

For your reference, the table below lists key identifiers for Cefadroxil S-sulfoxide.

Parameter Specification
Chemical Name (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1]
Molecular Formula C₁₆H₁₇N₃O₆S [1]
Molecular Weight 379.4 g/mol [1]
CAS Number Information not provided in search results (NA) [1]

Finding More Information

The search results indicate that recent studies (2025) are actively identifying and characterizing new formulation-related degradation impurities in Cefadroxil [3]. To deepen your knowledge:

  • Consult Official Standards: Refer to the latest United States Pharmacopeia (USP) monographs for official analytical procedures and specified impurity profiles for Cefadroxil [1].
  • Explore Recent Research: Conduct a targeted literature search on scientific databases for recent publications on "Cefadroxil impurity identification," "stability-indicating methods," and "emulsion liquid membrane" applications for antibiotics.

References

Cefadroxil sulfoxide impurity control strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cefadroxil Sulfoxide Impurity

Cefadroxil S-sulfoxide is a specified degradation product and related compound of the antibiotic cefadroxil [1] [2]. It is formed through the oxidation of the parent molecule's sulfur atom in the dihydrothiazine ring [3].

The table below summarizes its key identifiers:

Property Description
Chemical Name (IUPAC) (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2]
Molecular Formula C₁₆H₁₇N₃O₆S [1] [2]
Molecular Weight 379.4 g/mol [1] [2]
CAS Number Information not available in sources
Primary Use Reference standard for analytical method development, validation (AMV), Quality Control (QC), and ANDA filings [1] [2]

Analytical Method for Separation and Control

Effective monitoring and control of this compound require robust chromatographic methods. Here are established HPLC conditions suitable for this purpose.

Parameter Description
HPLC Column Thermo Scientific Syncronis aQ [4]
Column Dimensions 4.6 x 150 mm, 2.7 µm [5]
Detection UV @ 255 nm [5]
Buffer 10-40 mM NaH₂PO₄, pH 3.1 [5]
Organic Modifier 10-40% Acetonitrile (ACN) gradient [5]

The method from the USP 39 monograph, which uses a Syncronis aQ column, has demonstrated robust separation, achieving a resolution of 5.3 between Related Compound D and Related Compound I, exceeding the USP criterion of not less than 1.5 [4]. Alternative mixed-mode columns like Coresep 100 also offer robust and reproducible separation by controlling ACN percentage, buffer concentration, and pH [5].

Troubleshooting Guide and FAQs

Q: An unknown impurity was observed at RRT 1.29 in a reconstituted cefadroxil oral suspension. What should I do? A: This is a known scenario. A recent study identified an unknown formulation-related degradation impurity during the 14-day storage of reconstituted oral suspension [6]. Your strategy should be:

  • Isolate and Identify: Employ advanced techniques like High-Resolution Mass Spectroscopy (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) to characterize the impurity's structure [6].
  • Synthesize and Qualify: Synthesize the isolated impurity to create an in-house reference standard. This allows for proper method validation and establishes control strategies [6].

Q: How can I control the formation of sulfoxide and other impurities during development? A: Implement a proactive control strategy throughout the product lifecycle as shown in the following workflow:

Start Start: Impurity Control Strategy MD Method Development: HPLC with UV detection (USP monograph or mixed-mode) Start->MD Val Method Validation: Use qualified reference standards (e.g., Cefadroxil S-sulfoxide) MD->Val MS Forced Degradation Studies: Identify potential impurities under stress conditions Val->MS Control Establish Control Limits: Based on ICH guidelines MS->Control Monitor Routine QC Monitoring Control->Monitor

Q: Where can I obtain reference standards for this compound? A: Several suppliers provide cefadroxil S-sulfoxide USP reference standards, which are essential for accurate quantification [1] [2]. These standards are supplied with comprehensive characterization data, including NMR and HPLC purity, to support regulatory submissions [1].

References

Cefadroxil sulfoxide analytical method transfer issues

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Analytical Methods for Cefadroxil

The table below summarizes several analytical methods documented in the literature for determining Cefadroxil in pharmaceutical formulations and biological samples.

Method Type Key Principle / Reagents Linear Range Key Analytical Parameters Applications / Notes

| Spectrophotometric [1] | Reaction with 1,2-naphthoquinone-4-sulfonic acid (NQS) to form a Schiff's base | 0.1 – 20 µg/mL | LOD: 0.0339 µg/mL LOQ: 0.169 µg/mL λmax: 460 nm | Simple, low-cost; no solvent extraction; suitable for pharmaceuticals | | Spectrophotometric [2] | Oxidative coupling with chloranillic acid & MBTH | 15-415 µg/mL (535 nm) 1-12 µg/mL (420 nm) | - | Multiple linear ranges depending on reagents | | Microbiological Turbidimetric [3] | Measures inhibition of Staphylococcus aureus growth | 30 - 120 µg/mL | Validated per ICH guidelines | Provides biological activity data; stability-indicating | | Liquid Chromatography-Mass Spectrometry (LC-MS) [4] | Reverse-phase C18 column; atmospheric pressure chemical ionization (APCI) | - | m/z: 362 | Used for simultaneous quantification in human plasma | | Derivative Spectroscopy [5] | First-order derivative in 0.1N HCl; resolves overlapping spectra | 4-36 µg/mL (Cefadroxil) | Zero-crossing point: 260 nm (Cefadroxil) | Simultaneous estimation with Probenecid in a synthetic mixture |

Detailed Experimental Protocols

For the two methods with sufficient experimental detail, here are the key procedural steps.

Spectrophotometric Method using NQS Reagent [1]

This method is based on the reaction between the primary amine group in Cefadroxil and NQS to form a colored Schiff's base product.

  • Reagent Preparation:
    • Cefadroxil Standard Solution (100 ppm): Dissolve 0.01 g of Cefadroxil in 2 mL of de-ionized water and dilute to 100 mL.
    • NQS Reagent (5 × 10-3 M): Dissolve 0.06 g of 1,2-naphthoquinone-4-sulfonic acid in 50 mL of de-ionized water.
    • Potassium Hydroxide (0.1 M): Prepare an aqueous solution.
  • Recommended Procedure:
    • To a solution containing Cefadroxil, add 1.0 mL of the 5 × 10-3 M NQS reagent.
    • Add 1.5 mL of 0.1 M Potassium Hydroxide (KOH) to achieve an optimal pH of 11.31.
    • Dilute the mixture to the final volume with de-ionized water.
    • Heat the reaction mixture at 40°C for 15 minutes to develop the color.
    • Cool the solution and measure the absorbance at 460 nm against a reagent blank.
Stability-Indicating Turbidimetric Microbiological Assay [3]

This method measures the growth inhibition of a test microorganism to determine the potency of Cefadroxil in capsules.

  • Apparatus and Materials:
    • Test Organism: Staphylococcus aureus (ATCC 6538)
    • Culture Medium: Brain Heart Infusion (BHI) broth
    • Apparatus: Spectrophotometer or turbidimeter, incubator
  • Recommended Procedure:
    • Prepare a suspension of the test microorganism in BHI broth.
    • Prepare standard and sample solutions of Cefadroxil within the concentration range of 30 to 120 µg/mL.
    • Inoculate a series of tubes containing the standard/sample solutions with the microbial suspension.
    • Incubate the tubes at 35-37°C for a defined period (e.g., 3-4 hours).
    • Measure the turbidity (absorbance) of the cultures at 530 nm or 580 nm after incubation. Higher antibiotic concentration leads to less growth and lower turbidity.
    • Construct a dose-response curve using the standard solutions and use it to determine the potency of the sample.

A Systematic Approach to Method Transfer Troubleshooting

Since direct information on Cefadroxil sulfoxide is unavailable, the following workflow outlines a general strategy to diagnose and resolve issues during the transfer of an analytical method. You can use this as a guide to investigate problems with your specific method.

cluster_params Key Parameters to Check cluster_equip Equipment Considerations cluster_sample Sample & Reagent Factors Start Method Transfer Issue Step1 Define the Problem (e.g., Low Recovery, Poor Precision) Start->Step1 Step2 Verify Critical Method Parameters Step1->Step2 Step3 Audit Instrument & Equipment Step2->Step3 Param1 pH of reaction/buffer Step4 Review Sample & Reagent Handling Step3->Step4 Equip1 Spectrophotometer calibration Step5 Evaluate Analyst & Environmental Factors Step4->Step5 Sample1 Analyte stability (e.g., sulfoxide form) Step6 Implement & Document Solution Step5->Step6 End Successful Method Transfer Step6->End Param2 Reagent concentration & purity Param3 Incubation time & temperature Param4 Wavelength accuracy Equip2 Chromatography system suitability Equip3 Pipette calibration & performance Sample2 Standard preparation technique Sample3 Reagent age & storage conditions

Potential Focus Areas for Sulfoxide-Specific Issues

Given that your interest lies with This compound, a known oxidative degradation product, here are specific points to consider during troubleshooting:

  • Analyte Stability: The sulfoxide form may have different stability compared to the parent drug. Closely monitor sample preparation times and storage conditions (e.g., exposure to light, temperature) to prevent further degradation or conversion [3].
  • Chromatographic Separation: If using HPLC, method transfer issues might stem from an inability to separate the sulfoxide from other components (like the parent drug or excipients) on a new instrument or column. Fine-tuning the mobile phase composition or gradient program may be necessary.
  • Reference Standards: Ensure the availability and purity of a well-characterized this compound reference standard. This is critical for accurate identification, method calibration, and quantifying recovery during transfer.

References

Understanding the Problem: Cefadroxil and Its Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil is a first-generation cephalosporin antibiotic. Its chemical name is (6R, 7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl) acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0] oct-2-ene-2-carboxylic acid monohydrate [1]. The "sulfoxide" form is a common degradation product where the sulfur atom in the dihydrothiazine ring is oxidized.

Resolving Cefadroxil from its sulfoxide is challenging because they have very similar chemical structures. Effective separation hinges on fine-tuning your HPLC method to exploit minor differences in their polarity.

HPLC Methodologies for Cefadroxil and Related Compounds

The table below summarizes validated HPLC conditions that can serve as a starting point for optimizing the separation of Cefadroxil from its sulfoxide.

Component Reported Method for Cefadroxil [1] Method for Cefadroxil & Ambroxol [2] Method for Cefadroxil Monograph [3] Green Method for Sulbactam Combos [4]
Column Eclipse Plus C18 (150 x 4.6 mm, 5µm) Hypersil C18 (250 x 4.6 mm) C18 Column Isère C18 BDS

| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (40:60 v/v) | Acetonitrile : Phosphate Buffer (pH 5.0) (10:90 v/v) | Methanol : Phosphate Buffer (10:90 v/v) | 0.01M SDS + 0.03M Brij-35 (pH 2.8) | | Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min | 1 mL/min | | Detection (λ) | 230 nm | 230 nm | Not Specified | 215 nm | | Column Temp. | 30°C | Not Specified | Ambient | 40°C | | Injection Volume| 20 µL | 20 µL | Not Specified | 20 µL | | Retention Time (Rt) | Cefadroxil: 2.91 min | Cefadroxil: 2.51 min | Not Specified | Not Applicable |

Troubleshooting Guide and FAQs

Here are specific steps you can take to improve the resolution between Cefadroxil and its sulfoxide peak.

How can I improve peak resolution?
  • Adjust the Mobile Phase pH: The polarity of both compounds is highly sensitive to pH. The most effective strategy is to experiment with the pH of your aqueous buffer.
    • Recommendation: Start with a phosphate buffer at a low pH, such as 3.0 [1]. If resolution is insufficient, try a different pH, such as 5.0 [2], to see how it affects the separation. Even a 0.1-unit change can make a significant difference.
  • Modify Organic Solvent Strength: A weaker organic solvent (less Acetonitrile) increases retention time, which can improve separation.
    • Recommendation: Try decreasing the proportion of Acetonitrile in the mobile phase by 5-10% to see if it increases the resolution between the two peaks [2] [3].
  • Consider a Different Column: Not all C18 columns are the same. Columns with different bonding chemistries (e.g., polar-embedded groups) or smaller particle sizes can enhance separation.
    • Recommendation: If available, test a column like Eclipse Plus C18 or Hypersil ODS C-18, which have been successfully used for Cefadroxil [1] [5].
The peaks are tailing. What should I do?

Peak tailing often indicates unwanted interactions between the analyte and residual silanol groups on the stationary phase.

  • Use an Acidic Mobile Phase: A low-pH buffer (e.g., pH 3.0) helps protonate these silanol groups, reducing interaction and improving peak shape [1].
  • Add an Ion-Pairing Reagent: For problematic separation, you can add an ion-pairing reagent like Tetrabutyl ammonium hydroxide (TBAH) to the mobile phase. This technique can help manage the chromatography of ionic compounds [5].
How can I confirm the identity of the sulfoxide peak?

The most reliable way to confirm the sulfoxide is to subject a sample of Cefadroxil to stress conditions that induce oxidation.

  • Procedure:
    • Prepare a sample solution and treat it with a small amount (e.g., 3% v/v) of hydrogen peroxide (H₂O₂) [1].
    • Let it stand for a short period or gently heat.
    • Analyze this stressed sample alongside a fresh standard.
    • The appearance of a new peak (the sulfoxide) or a significant increase in a small existing peak in the chromatogram confirms its identity. This approach is standard in stability-indicating method development [1].

Systematic Workflow for HPLC Troubleshooting

The following diagram outlines a logical, step-by-step process to diagnose and fix resolution issues.

Start Start: Poor Cefadroxil/ Sulfoxide Resolution Step1 1. Verify System Suitability Start->Step1 Step2 2. Adjust Mobile Phase pH Step1->Step2 System OK Step3 3. Modify Organic Strength Step2->Step3 Needs improvement End Resolution Achieved Step2->End Resolution OK Step4 4. Consider Column Change Step3->Step4 Needs improvement Step3->End Resolution OK Step5 5. Add Ion-Pairing Reagent Step4->Step5 Needs improvement Step4->End Resolution OK Step5->End Resolution OK

References

minimizing Cefadroxil sulfoxide degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Cefadroxil Sulfoxide and How Does It Form?

This compound is a primary degradation product of the antibiotic Cefadroxil. It forms through an oxidation reaction [1]. The sulfur atom in the dihydrothiazine ring of the Cefadroxil molecule is susceptible to oxidation by environmental oxidants, leading to the formation of the sulfoxide derivative.

How Can I Adjust My HPLC Method to Minimize Degradation?

Using a precise and validated High-Performance Liquid Chromatography (HPLC) method is crucial for obtaining stable and accurate results. The following table summarizes key parameters from successfully validated methods for analyzing Cefadroxil, which can serve as a starting point for minimizing on-column degradation [2] [3] [4].

Parameter Method 1: Analysis in Human Plasma Method 2: Analysis in Tablets/Capsules
Column Waters Spherisorb C18 (5 µm, 150mm × 4.5mm) C18 Column (at ambient temperature)
Mobile Phase Sodium Dihydrogen Phosphate Buffer (pH 4.0) : Methanol (96:4) Phosphate Buffer : Methanol (90:10)
Flow Rate 1.5 mL/min 1.5 mL/min
Detection UV @ 260 nm Not Specified
Injection Volume 100 µL Not Specified
Retention Time ~7.8 minutes Not Specified
Key Feature Selective with no plasma interference; suitable for stability studies Reproducible and repeatable for quality control
Detailed HPLC Protocol for Plasma Analysis

For a method proven to be selective for Cefadroxil in a complex matrix like plasma, you can follow this detailed protocol based on Method 1 [2] [4]:

  • Instrument Setup: Use an HPLC system equipped with a UV detector. A C18 column, such as a Waters Spherisorb (5 µm, 150mm × 4.5mm), is recommended.
  • Mobile Phase Preparation: Prepare a mixture of sodium dihydrogen phosphate buffer (pH 4.0) and HPLC-grade methanol in a 96:4 ratio. Ensure the buffer is accurately prepared and filtered.
  • Chromatographic Conditions:
    • Flow Rate: 1.5 mL/min
    • Detection Wavelength: 260 nm
    • Injection Volume: 100 µL
    • Column Temperature: Ambient
  • System Suitability Test: Before running samples, verify that the system meets performance criteria. The method demonstrated a coefficient of variation (CV) for retention time and peak response of less than 3% for six replicate injections [4].

The following diagram illustrates the core workflow of this HPLC method:

Start Start HPLC Analysis MP Prepare Mobile Phase: Buffer pH 4.0 : Methanol (96:4) Start->MP Column Set up C18 Column MP->Column Conditions Set Conditions: Flow: 1.5 mL/min, Detection: 260 nm Column->Conditions Inject Inject Sample (100 µL) Conditions->Inject Detect Detect Cefadroxil Peak (RT ~7.8 min) Inject->Detect End Analysis Complete Detect->End

What Sample Preparation and Handling Practices Are Critical?

Proper sample handling is essential to prevent degradation before and during analysis.

  • Stability in Formulations: Be aware that degradation impurities can form in reconstituted oral suspensions over a 14-day storage period. If you are working with similar formulations, analyze them promptly [1].
  • Sample Stability: The developed HPLC method for human plasma was validated over a linearity range of 0.5 - 30 µg/mL, confirming the analyte's stability under the defined analytical conditions. Always prepare fresh standards and samples using the appropriate solvent [4].
  • Storage of Standards: For pure Cefadroxil powder, store it under inert gas (such as nitrogen or argon) at 2–8 °C to minimize exposure to oxygen and moisture, which can trigger degradation [5].

Troubleshooting FAQ

Q1: I've detected an unknown impurity with an RRT of about 1.29. What could it be? A1: Research has identified a formulation-related degradation impurity at RRT 1.29 in Cefadroxil oral suspension. While not explicitly named in the study, the context strongly suggests it is a known degradation product, such as this compound. You should focus on optimizing your mobile phase (e.g., using a phosphate buffer at pH 4.0) to achieve better separation and identify the impurity using techniques like High-Resolution Mass Spectrometry (HRMS) [1].

Q2: My analysis lacks precision. How can I improve it? A2: Ensure your method is properly validated. The referenced methods show excellent precision:

  • Intra-day Precision: CV ranged from 0.35% to 4.01% [4].
  • Inter-day Precision: CV ranged from 1.88% to 7.90% [4]. To achieve this, meticulously control factors like mobile phase composition, pH, flow rate, and temperature. Using a validated method that is selective against matrix interference is also key [2] [3].

Q3: The recovery of Cefadroxil from my sample matrix is low. What can I do? A3: The validated method for plasma analysis achieved an absolute recovery of Cefadroxil between 71% and 90.4%. If your recovery is outside this range, re-examine your sample preparation steps, such as extraction efficiency and potential losses during pre-treatment [4].

Key Recommendations Summary

To effectively minimize Cefroxil sulfoxide degradation during analysis:

  • Control Oxidation: Be mindful of sample exposure to oxidants throughout the process.
  • Use an Acidic Mobile Phase: Employ a phosphate buffer at around pH 4.0 for the mobile phase to enhance stability [2] [4].
  • Follow a Validated Method: Adopt a robust HPLC method with demonstrated specificity to separate Cefadroxil from its degradation products [2] [3].
  • Handle Samples Properly: Store standard powders under inert gas and analyze prepared samples promptly to reduce pre-analysis degradation [1] [5].

References

Cefadroxil sulfoxide solvent system optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil Fundamental Properties

Understanding the basic physicochemical properties of cefadroxil is crucial for any analytical method development, as it directly influences solvent selection.

The table below summarizes key properties from the search results:

Property Description Relevance to Solvent Optimization
Chemical Formula [1] [2] C₁₆H₁₇N₃O₅S Fundamental for structure-based analysis.
Molecular Weight [1] [2] 363.39 g/mol Aids in method calibration and quantification.
Solubility [1] [3] Soluble in water; slightly soluble in water; practically insoluble in alcohol, chloroform, and ether. Critical for solvent selection; indicates hydrophilic nature, suggesting aqueous-based systems are a starting point.
pKa & pH Profile [1] pH of a 5% suspension in water is between 4.0 and 6.0. Stability and solubility are often pH-dependent; this informs buffer selection.
Structure A white to off-white, crystalline powder [1] [3]. Physical form can impact dissolution kinetics in a solvent system.

Analytical Methods & Formulation Clues

While not directly about sulfoxide, the search results contain references to analytical techniques that can guide your method development for related compounds.

  • HPLC Suitability: Cefadroxil is suitable for analysis by HPLC [4]. This strongly suggests that Reverse-Phase HPLC (RP-HPLC) is a primary technique for separating cefadroxil and its related substances.
  • Chromatographic Systems: Published methods for cefadroxil analysis use a C18 column with a mobile phase of acetonitrile and 0.01M potassium dihydrogen phosphate (adjusted to pH 3.0 with ortho-phosphoric acid) at a flow rate of 1.0 ml/min [5]. This provides a concrete starting point for your own solvent system optimization.
  • Formulation Insights: Research on fast-disintegrating tablets uses croscarmellose sodium and crospovidone as superdisintegrants [6] [7], and dry suspensions use cyclodextrins as inclusion agents to improve solubility and stability [8]. These excipients can inform carrier selection.

Experimental Protocol for Method Adaptation

Based on the gathered information, here is a workflow you can adapt for developing and optimizing your analytical method.

Cefadroxil Analytical Method Development Workflow cluster_0 Initial Parameter Setup Start Start: Define Analysis Goal Literature Literature & Database Review Start->Literature MethodSelect Select Analytical Technique (e.g., HPLC-UV/PDA) Literature->MethodSelect Column Column: C18 (250mm x 4.6mm, 5µm) Literature->Column InitialParams Define Initial Parameters MethodSelect->InitialParams MP Mobile Phase: Buffer (e.g., phosphate) & Organic (e.g., ACN) MethodSelect->MP Optimize System Optimization (Mobile Phase, Column, etc.) InitialParams->Optimize Validate Method Validation Optimize->Validate End Standard Operating Procedure Validate->End Detection Detection: UV, e.g., 230-260 nm Flow Flow Rate: 1.0 mL/min Temp Column Temp: Ambient

Troubleshooting Common Issues

Here are some common challenges and potential solutions based on general chromatographic principles and the properties of cefadroxil.

Issue Possible Cause Investigative Steps

| Poor Peak Shape | - Silanol interaction

  • Incorrect pH
  • Column degradation | - Use low-pH buffer to protonate silanols
  • Add triethylamine to mobile phase
  • Test a new column | | Low Resolution | - Inadequate solvent strength/gradient
  • Co-elution | - Adjust organic solvent ratio
  • Optimize gradient profile
  • Try a different column (e.g., phenyl) | | Low Recovery | - Poor solubility
  • Adsorption to vials/filters | - Ensure sample is fully dissolved
  • Try different solvent for sample prep
  • Use low-adsorption vials/tubes |

Key Areas for Further Research

To advance your work on cefadroxil sulfoxide, I suggest focusing your research in these areas:

  • Specialized Databases: Search scientific databases (SciFinder, Reaxys) for "this compound" specifically, including its known Chemical Abstracts Service (CAS) registry number if available.
  • Forced Degradation Studies: Literature on cefadroxil forced degradation studies often involves oxidation and is highly likely to contain details on the formation, separation, and characterization of sulfoxide derivatives.
  • Generic Oxidation Methods: Explore analytical methods developed for other sulfur-containing drugs (e.g., penicillins, cephalosporins, omeprazole) that are prone to oxidation, as the solvent systems may be adaptable.

References

Cefadroxil sulfoxide impurity profile against pharmacopeial standards

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Cefadroxil Sulfoxide Impurities

The table below summarizes the identified sulfoxide-related impurities of Cefadroxil. These isomers are typically monitored as part of the impurity profile in pharmaceutical quality control [1] [2].

Impurity Name Chemical Name (as per USP) CAS Number Molecular Formula Molecular Weight
Cefadroxil R-sulfoxide (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5R-oxide [2] 182290-77-3 [3] [2] C16H17N3O6S [1] [2] 379.4 [1] [2]
Cefadroxil S-sulfoxide (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] Information Missing C16H17N3O6S [1] 379.4 [1]

USP Analytical Methods and Protocols

The USP monograph for Cefadroxil details the tests for identity, purity, and assay. While it does not single out the sulfoxide impurities in the "Chromatographic purity" test, it provides the overarching analytical framework [4].

Identification Protocol: Thin-Layer Chromatography (TLC)

This method is used to confirm the identity of Cefadroxil by comparing its retention factor with a reference standard [4].

  • Procedure:
    • Stationary Phase: A pre-treated TLC plate coated with a 0.25-mm layer of binder-free silica gel.
    • Application: Apply 20 µL of both the test solution (2 mg/mL in water) and a standard solution of USP Cefadroxil RS.
    • Development: Develop the chromatogram in a solvent system of 0.1 M citric acid, 0.1 M dibasic sodium phosphate, and a ninhydrin solution in acetone (60:40:1.5).
    • Detection: After drying, spray the plate with a ninhydrin solution, dry at 110°C for 10 minutes, and examine.
  • Acceptance Criteria: The principal spot from the test solution must have an RF value identical to the spot from the standard solution [4].
Purity and Assay Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and determining the assay of the drug substance [4].

  • Chromatographic Conditions:
    • Mobile Phase: A mixture of pH 5.0 monobasic potassium phosphate buffer and acetonitrile (960:40).
    • Column: 4-mm x 25-cm column containing packing L1 (likely a reverse-phase C18 column).
    • Detection: UV detector at 230 nm.
    • Flow Rate: About 1.5 mL per minute.
  • System Suitability Requirements:
    • The capacity factor (k') should be between 2.0 and 3.5.
    • The column efficiency must be not less than 1800 theoretical plates.
    • The tailing factor should be no more than 2.2.
    • The relative standard deviation for replicate injections must not exceed 2.0% [4].

The experimental workflow for the quality control of Cefadroxil, integrating the methods above, can be summarized as follows:

Start Start: Cefadroxil QC Analysis ID Identification Test (Thin-Layer Chromatography) Start->ID Pure Purity Test & Assay (High-Performance Liquid Chromatography) Start->Pure Comp Compare Results vs. USP Reference Standards ID->Comp Match RF value Spec Verify System Suitability Pure->Spec Check efficiency, tailing, RSD Spec->Comp End Issue Certificate of Analysis Comp->End Meets all criteria

Information Limitations and Research Suggestions

It's important to note the following limitations in the available public data:

  • Specific Limits for Sulfoxides: The provided USP monograph does not list explicit acceptance criteria (e.g., qualification thresholds) specifically for the R- and S-sulfoxide impurities [4].
  • Comparison with Other Standards: The search results lack detailed information from other major pharmacopeias like the European Pharmacopoeia (EP) or the British Pharmacopoeia (BP) for a direct comparison.

To complete a full comparison guide, you may need to:

  • Consult Full Monographs: Access the complete, most current versions of the USP, EP, and BP monographs for Cefadroxil, which typically require a subscription.
  • Perform Laboratory Studies: Generate experimental data in-house by running the cited USP methods and spiking samples with the sulfoxide reference standards (available from suppliers like SynZeal [2]) to determine retention times, resolution, and limits of detection.

References

Cefadroxil sulfoxide molecular docking vs other cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

Docking Comparison: Cefadroxil vs. Other Cephalosporins

A 2023 study conducted molecular docking and dynamics simulations of four cephalosporins against the human enzyme Glycogen Synthase Kinase 3β (GSK3β), a potential target in cancer and Alzheimer's disease [1]. The table below summarizes the key computational and experimental findings.

Cephalosporin (Generation) Docking Score (Glide SP) Key Binding Interactions In vitro IC₅₀ (μM) IC₅₀ with Preincubation (μM)
Cefixime (3rd) Best Docking Score Hydrogen bonds via aminothiazole group with hinge residues (Val-135); Potential covalent bond with Cys-199 [1]. 2.55 0.55
Ceftriaxone (3rd) Favorable Docking Score Hydrogen bonds via aminothiazole group with hinge residues; Potential covalent bond with Cys-199 [1]. 7.35 0.78
Cephalexin (1st) Less Favorable Lacked specific interactions with hinge residues [1]. >50 (Low activity) Not Reported
Cefadroxil (1st) Less Favorable Lacked specific interactions with hinge residues [1]. >50 (Low activity) Not Reported

The study concluded that third-generation cephalosporins (cefixime and ceftriaxone) were much more effective GSK3β inhibitors than first-generation ones (cefadroxil and cephalexin) [1]. The primary reason was the presence of an aminothiazole group in the third-generation drugs, which formed crucial hydrogen bonds with the hinge region of the enzyme's binding pocket, a key interaction for ATP-competitive inhibitors [1].

Detailed Experimental Protocols

The following methodologies from the 2023 study can serve as a robust template for your own comparative work [1].

Computational Docking and Dynamics Protocol
  • Protein Preparation: Two crystal structures of GSK3β (PDB codes: 6Y9S for standard docking, 6H0U for covalent docking) were retrieved from the Protein Data Bank. Structures were prepared using Schrödinger's Protein Preparation Wizard: hydrogen atoms were added, missing side chains were modeled, and water molecules were removed. The system's energy was minimized using the OPLS4 force field [1].
  • Ligand Preparation: The 3D structures of the cephalosporins were obtained from PubChem. Ligands were prepared using the LigPrep module in Schrödinger, generating possible tautomers and stereoisomers at pH 7.0 ± 1.0. Conformations were generated using ConfGen [1].
  • Molecular Docking: Docking was performed with Glide in Standard Precision (SP) mode. The grid box was centered on the co-crystallized ligand from 6Y9S. The protocol was validated by re-docking the native ligand, achieving a low RMSD of 0.57 Å, confirming the method's reliability [1].
  • Molecular Dynamics (MD) Simulations: The stability of the top-ranked docking poses was evaluated using 100 ns MD simulations with the Desmond package. Systems were solvated in an orthorhombic box with TIP3P water models and neutralized with Cl⁻ ions. Simulations used an OPLS4 force field in the NPT ensemble at 300 K. Trajectories were analyzed for stability (RMSD, RMSF) and interaction persistence [1].
Experimental Validation Protocol
  • In vitro Kinase Assay: The inhibitory activities (IC₅₀) of the cephalosporins were measured against GSK3β in a biochemical assay. To test the hypothesis of covalent binding, the compounds were preincubated with the enzyme for 60 minutes before the assay was initiated. A significant drop in IC₅₀ value after preincubation (as seen with cefixime and ceftriaxone) supports the formation of a covalent bond over time [1].

The workflow below summarizes the integrated computational and experimental approach used in the study.

workflow Start Start: Hypothesis Cephalosporins may inhibit GSK3β Comp Computational Study Start->Comp P1 Protein & Ligand Preparation Comp->P1 Top-ranked compounds Exp Experimental Validation E1 In vitro Kinase Assay (IC₅₀ Measurement) Exp->E1 Analysis Data Analysis & Conclusion P2 Molecular Docking P1->P2 Top-ranked compounds P3 Molecular Dynamics Simulations (100 ns) P2->P3 Top-ranked compounds P4 Covalent Docking Analysis P3->P4 Top-ranked compounds P4->Exp Top-ranked compounds P4->Analysis E2 Preincubation Assay (Test Covalent Binding) E1->E2 E2->Analysis

Research Implications and Future Directions

The absence of data on cefadroxil sulfoxide presents a clear opportunity for original research.

  • Investigate the Sulfoxide Metabolite: The oxidative metabolism of the dihydrothiazine ring in cephalosporins can lead to sulfoxide formation. Docking studies on this compound would be highly relevant, as its altered stereochemistry and electronics could significantly impact binding affinity and mechanism compared to cefadroxil [2].
  • Explore Other Biological Targets: Beyond GSK3β, cephalosporins have been studied against bacterial targets like Extended-Spectrum β-Lactamases (ESBLs), such as SHV enzymes [3]. You could build on this by investigating the inhibition of other human or bacterial enzymes.
  • Emulate the Combined Protocol: The strength of the cited study lies in its integration of computational predictions with experimental validation. Following a similar integrated approach will strengthen the conclusions of your own research on this compound.

References

Cefadroxil sulfoxide COA certificate of analysis

Author: Smolecule Technical Support Team. Date: February 2026

Supplier & Specification Overview

The table below summarizes the details of Cefadroxil S-sulfoxide (USP) as available from different chemical suppliers. This compound is used as a reference standard for analytical purposes such as method development and quality control [1] [2].

Supplier Catalog Number Chemical Name (as per USP) Molecular Formula Molecular Weight Inventory Status
SynZeal [1] SZ-C061026 (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide C₁₆H₁₇N₃O₆S 379.4 In Stock
CleanChem Lab [2] CL-CDX-11 (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide C₁₆H₁₇N₃O₆S 379.4 Custom Synthesis

How to Obtain the Certificate of Analysis (COA)

A COA is a batch-specific document that provides detailed analytical results to prove a product's identity, purity, and quality. It is not always available for immediate download. The general process to request one is outlined below.

Start Start COA Request Step1 1. Contact Supplier (via email, phone, web form) Start->Step1 Step2 2. Provide Required Information: - Product Name & Catalog Number - Specific Batch/Lot Number Step1->Step2 Step3 3. Supplier Prepares & Sends COA Step2->Step3 Step4 4. Follow Up if Needed Step3->Step4

  • Contact the Supplier Directly: You will need to reach out to the supplier's customer service or sales department via email, phone, or their website's contact form [3].
  • Provide Necessary Details: When you contact them, be sure to specify the product name (Cefadroxil S-sulfoxide), the supplier's catalog number, and, crucially, the specific batch or lot number for which you need the COA [3].
  • Follow Up: If you do not receive a response within a reasonable time frame, don't hesitate to send a follow-up message [3].

Experimental Considerations for Analysis

While the search results do not contain a specific protocol for analyzing Cefadroxil sulfoxide, one study provides a sophisticated approach used for the kinetic analysis of thermal degradation in parent drug compounds like Cefadroxil [4]. The methodology can offer valuable insights for researchers.

  • Core Techniques: The study utilized Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) under non-isothermal conditions at multiple heating rates (e.g., 5, 7, 10, and 12°C·min⁻¹) [4].
  • Hyphenated Technique: The TG was coupled with Fourier-Transform Infrared spectroscopy (FTIR) for Evolved Gas Analysis (EGA). This allows for the identification of gaseous products released during decomposition, providing clues about the degradation mechanism [4].
  • Kinetic Analysis Methods: The data from TG and DSC were processed using multiple kinetic models, including the differential Friedman method and the integral Kissinger-Akahira-Sunose method, to obtain activation energy and other kinetic parameters for the degradation process [4].

References

Cefadroxil sulfoxide method comparison HPLC vs UV

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core characteristics of HPLC and UV Spectrophotometry methods for Cefadroxil analysis, based on validation data from recent studies.

Feature HPLC (Reverse-Phase) UV Spectrophotometry
Analytical Principle Separation based on compound's interaction with stationary and mobile phases [1] Measurement of light absorption at specific wavelengths [2]
Key Applications Assay of Cefadroxil in tablets; Simultaneous estimation with other drugs (e.g., Ambroxol) [1] Estimation of Cefadroxil in bulk and tablet forms; Dissolution studies [2] [3]
Linearity Range 100–500 µg/mL [1] 5–30 µg/mL [2] [3]
Detection Limit Not specified in results LOD: 1.04 µg/mL [2]
Quantification Limit Not specified in results LOQ: 3.15 µg/mL [2]
Precision (% RSD) ~1.15% (for Cefadroxil in formulation) [1] Within acceptable limits (as per ICH guidelines) [2]
Accuracy (% Recovery) 99.1–101.7% [1] ~99.3% [2]
Key Advantage High specificity; can analyze multi-component mixtures. Simplicity, cost-effectiveness, and high speed.
Key Limitation Higher cost, complex operation, and longer analysis time. Lower specificity; cannot analyze complex mixtures without separation.

Detailed Experimental Protocols

Here is a summary of the standard operating procedures for the two methods as described in the literature.

HPLC Method for Cefadroxil

This reverse-phase HPLC method is detailed for the simultaneous estimation of Cefadroxil and Ambroxol in tablets [1].

  • Equipment: Shimadzu LC-10AD system with SPD-10A UV detector.
  • Chromatographic Conditions:
    • Column: Hypersil C18 ODS (5 µm, 250 mm x 4.6 mm)
    • Mobile Phase: Phosphate Buffer (pH 5.0):Acetonitrile (90:10 v/v)
    • Flow Rate: 1.5 mL/min
    • Detection Wavelength: 230 nm
    • Injection Volume: 20 µL
    • Retention Times: ~2.51 minutes for Cefadroxil, ~7.43 minutes for Ambroxol.
  • Sample Preparation:
    • Tablet powder equivalent to 100 mg of Cefadroxil is dissolved in mobile phase.
    • The solution is sonicated and filtered.
    • A series of dilutions are made to bring the concentration within the linear range.
UV Spectrophotometry Method for Cefadroxil

A validated Area Under the Curve (AUC) method for estimating Cefadroxil in bulk and tablet forms is described [2].

  • Equipment: UV-Visible Spectrophotometer.
  • Parameters:
    • Solvent: Double distilled water.
    • Wavelength Range: 260–266 nm (for AUC method).
    • Linearity Range: 5–25 µg/mL.
  • Sample Preparation:
    • A standard or sample tablet powder is dissolved in double distilled water.
    • The mixture is vortexed and centrifuged.
    • The supernatant is separated and analyzed.

Decision Workflow: Choosing the Right Method

The choice between HPLC and UV depends heavily on the analytical goals. The following diagram outlines the decision-making process:

Start Start: Need to analyze Cefadroxil Goal What is the primary goal? Specific HPLC is Recommended Goal->Specific  High Specificity  Multi-component Analysis Simple UV Spectrophotometry is Recommended Goal->Simple  Rapid, Cost-Effective  Assay of Pure Sample Reason1 - Analyzes complex mixtures - Confirms identity via retention time - Highly precise and robust Specific->Reason1 Reasons Reason2 - Simple and fast operation - Low cost and minimal training - Excellent for quantification in pure samples Simple->Reason2 Reasons

  • For Mixture Analysis: If your work involves analyzing Cefadroxil in the presence of another active ingredient (like Ambroxol or Probenecid) or its potential impurities (like Cefadroxil sulfoxide), HPLC's separating power is indispensable [1] [4].
  • For Pure Sample Quantification: If the task is to quickly and economically assess the concentration of Cefadroxil in a bulk drug or a single-ingredient formulation, UV spectrophotometry is the most efficient choice [2].

Key Considerations for Your Research

  • Sulfoxide Specificity: The searched literature validates methods for Cefadroxil itself. To analyze This compound, you would likely need to develop or adapt an HPLC method, as UV spectroscopy cannot easily distinguish a drug from its sulfoxide metabolite without prior separation.
  • Regulatory Compliance: All cited methods emphasize validation as per ICH guidelines, which is critical for generating reliable data for regulatory submissions [2] [5].
  • Complementary Use: In a lab setting, these techniques are often used together. UV spectrophotometry is ideal for rapid dissolution testing [3], while HPLC is the standard for final assay and impurity profiling.

References

Cefadroxil sulfoxide bioanalytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Cefadroxil Sulfoxide as a Reference Standard

Cefadroxil S-sulfoxide is recognized in pharmacopeias and is available from chemical suppliers as a reference standard, primarily for use in analytical development and quality control.

The table below summarizes details from suppliers for this compound:

Property Details
Chemical Name (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide (as per USP) [1] [2]
Molecular Formula C₁₆H₁₇N₃O₆S [1] [2]
Molecular Weight 379.4 g/mol [1] [2]
Primary Use Analytical method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Cefadroxil [1] [2].

Related Analytical Methods for Cefadroxil

Although specific methods for the sulfoxide in bio-samples are not detailed in the search results, several studies discuss the analysis of the parent drug, Cefadroxil. The prevalent techniques can inform your method development for the metabolite.

  • Prevailing Techniques: According to a review, liquid chromatography (LC) and ultraviolet (UV) absorption spectrophotometry are the most common methods for determining Cefadroxil [3].
  • Example UV Spectroscopic Method: One study developed a UV method for Cefadroxil in tablets, determining an absorption maximum at 232 nm in water. The method was validated and found to be linear, accurate, and precise [4].
  • Example for a Mixture: A first-order derivative spectroscopic method was developed for simultaneously estimating Cefadroxil and Probenecid in a synthetic mixture, using 0.1N HCl as a solvent and measuring at zero-crossing points [5]. This demonstrates an approach to resolve complex mixtures, which can be relevant when analyzing a drug and its metabolites.

A Framework for Bioanalytical Method Validation

Since a direct protocol for this compound is unavailable, you can develop a method based on established guidelines. The following workflow outlines the key stages and parameters, drawing from general bioanalytical validation principles [6].

cluster_development Development Phase cluster_validation Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation dev1 Reference Standard Procurement Method Development->dev1 Application Application Method Validation->Application v1 Selectivity Method Validation->v1 dev2 Sample Preparation & Clean-up dev3 Chromatographic Separation (LC) dev4 Mass Spectrometric Detection (MS/MS) v2 Sensitivity (LLOQ) v3 Linearity & Calibration Curve v4 Precision & Accuracy v5 Matrix Effect v6 Stability

For the validation phase, the parameters and their typical acceptance criteria are summarized below. These are based on regulatory guidelines for bioanalytical method validation [6].

Validation Parameter Description & Purpose Example Acceptance Criteria
Selectivity Ability to distinguish analyte from matrix components. No significant interference (>20% of LLOQ) from 6 different lots of blank plasma [6].
Sensitivity (LLOQ) Lowest measurable concentration with accuracy and precision. Signal-to-Noise (S/N) > 5; Precision ≤20% C.V.; Accuracy 80-120% [6].
Linearity & Calibration Curve Relationship between response and concentration across a range. Correlation coefficient (r) > 0.99 [6].

| Precision & Accuracy | Precision: Closeness of repeated measurements (Repeatability & Reproducibility). Accuracy: Closeness to true value. | Precision: ±15% C.V. (except ±20% at LLOQ) [6]. Accuracy: 85-115% of nominal value (except 80-120% at LLOQ) [6]. | | Matrix Effect | Impact of biological matrix on analyte ionization. | Internal Standard-normalized Matrix Factor should be consistent (C.V. < 15%) [6]. |

Suggestions for Your Next Steps

To proceed with creating your comparison guide, I suggest the following:

  • Obtain the Reference Standard: The first practical step is to procure Cefadroxil S-sulfoxide (USP) from a supplier like SynZeal or CleanChem Lab for your experimental work [1] [2].
  • Develop the Method: Prioritize LC-MS/MS, as it is the industry standard for bioanalysis of small molecules due to its high sensitivity and specificity [6]. You will need to optimize the sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic conditions (e.g., column, mobile phase) to separate this compound from the parent drug and other metabolites.
  • Consult Primary Literature: Conduct a detailed search in scientific databases (like PubMed, SciFinder, or Google Scholar) for research articles on the metabolism and bioanalysis of Cefadroxil. These are more likely to contain specific methodological details than general product pages.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-4

Dates

Last modified: 04-14-2024

Explore Compound Types